molecular formula C21H21ClN2OS B606617 (R)-CFMB CAS No. 1208552-99-1

(R)-CFMB

Katalognummer: B606617
CAS-Nummer: 1208552-99-1
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: ZVAPEFXSRDIMFP-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CFMB is an agonist of the FFA2 receptor.

Eigenschaften

IUPAC Name

(2S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c1-21(2,3)18(15-9-11-16(22)12-10-15)19(25)24-20-23-13-17(26-20)14-7-5-4-6-8-14/h4-13,18H,1-3H3,(H,23,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAPEFXSRDIMFP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673152
Record name (2S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208552-99-1
Record name (2S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-CFMB: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

The full chemical name for the compound designated as (R)-CFMB is [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate .

Alternative nomenclature for this compound includes:

  • 3-(Trifluoromethyl)benzyl (R)-5-oxotetrahydrofuran-2-carboxylate

  • (2R)-Tetrahydro-5-oxo-2-furancarboxylic acid [3-(trifluoromethyl)phenyl]methyl ester

Introduction

This compound is a chiral molecule containing a trifluoromethylphenyl group and a substituted oxolane ring. The presence of the trifluoromethyl group, a common moiety in medicinal chemistry, often enhances metabolic stability and binding affinity of molecules to their biological targets. The oxolane-2-carboxylate structure is a lactone derivative of a carboxylic acid. The specific "(R)" stereochemistry at the 2-position of the oxolane ring is a critical determinant of its biological activity and interaction with specific molecular targets.

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific in-depth technical data regarding the synthesis, mechanism of action, experimental protocols, or quantitative biological data for this compound. The information presented in this document is based on general chemical principles and data available for structurally related compounds.

Physicochemical Properties (Predicted)

PropertyPredicted ValueData Source
Molecular Formula C₁₃H₁₁F₃O₄-
Molecular Weight 288.22 g/mol -
XLogP3 2.5-
Hydrogen Bond Donor Count 0-
Hydrogen Bond Acceptor Count 4-
Rotatable Bond Count 4-

Potential Areas of Research and Experimental Considerations

Given the structural motifs present in this compound, several avenues of research could be explored. The following sections outline potential experimental approaches and signaling pathways that may be relevant.

Synthesis

A plausible synthetic route for this compound would likely involve the esterification of (2R)-5-oxooxolane-2-carboxylic acid with (3-(trifluoromethyl)phenyl)methanol.

Hypothetical Experimental Workflow for Synthesis:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A (2R)-5-oxooxolane- 2-carboxylic acid E Reaction Mixture A->E B (3-(trifluoromethyl)phenyl)methanol B->E C Esterification Catalyst (e.g., DCC/DMAP or Acid Catalyst) C->E D Anhydrous Solvent (e.g., Dichloromethane) D->E F Work-up (Aqueous wash, Extraction) E->F Reaction Completion G Purification (Column Chromatography) F->G H This compound G->H Isolation

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is currently uncharacterized in the public domain. However, compounds with similar structural features have been investigated for a variety of biological activities. For instance, trifluoromethyl-containing compounds are prevalent in pharmaceuticals targeting enzymes and receptors. The lactone ring system is also a feature of various biologically active natural products and synthetic molecules.

Potential Signaling Pathway Involvement:

Given the widespread roles of related structures, this compound could potentially interact with various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

G cluster_receptor Cell Surface Receptor cluster_kinase_cascade Kinase Cascade cluster_transcription Nuclear Events cluster_inhibitor Hypothetical Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Target Gene Expression TF->Gene Transcription RCFMB This compound RCFMB->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase pathway by this compound.

Future Directions

To fully elucidate the properties and potential applications of this compound, the following experimental investigations are recommended:

  • Chemical Synthesis and Characterization: Development and optimization of a synthetic route, followed by full characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: High-throughput screening against a panel of biological targets (e.g., kinases, GPCRs, ion channels) to identify potential biological activity.

  • Mechanism of Action Studies: If activity is identified, further studies to determine the specific molecular target and signaling pathways involved.

  • Pharmacokinetic and Pharmacodynamic Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

Conclusion

While the full chemical name of this compound is established as [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate, a detailed technical profile of this compound is not currently available in the public scientific literature. The information provided herein is based on its chemical structure and offers a starting point for researchers and drug development professionals interested in exploring its potential. Further experimental investigation is required to determine its synthesis, biological activity, and therapeutic potential.

(R)-CF3-Me-BIPN (CBiPES): A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CF3-Me-BIPN, also known as CBiPES, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating synaptic glutamate levels. Its presynaptic localization allows it to act as an autoreceptor, inhibiting glutamate release upon activation. This function has positioned mGluR2 as a promising therapeutic target for neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia and anxiety. CBiPES enhances the receptor's response to the endogenous agonist, glutamate, offering a nuanced approach to receptor modulation with potential therapeutic benefits. This technical guide provides an in-depth exploration of the mechanism of action of CBiPES, including its effects on signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation

Unlike orthosteric agonists that directly bind to and activate the glutamate binding site, CBiPES binds to a distinct allosteric site on the mGluR2 receptor, located within the seven-transmembrane (7TM) domain. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to glutamate. This potentiation manifests as an increase in both the affinity of glutamate for the receptor and the efficacy of glutamate-mediated signaling. The key advantage of this allosteric mechanism is the preservation of the natural spatial and temporal patterns of receptor activation, as the modulator's effect is dependent on the presence of the endogenous ligand.

Molecular Signaling Pathway

The binding of CBiPES to the mGluR2 receptor initiates a cascade of intracellular events. As a Gi/o-coupled receptor, the potentiation of mGluR2 by CBiPES in the presence of glutamate leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels has widespread downstream effects, including the modulation of ion channel activity and, most notably, the inhibition of presynaptic glutamate release.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Receptor (7TM Domain) Glutamate->mGluR2 Binds to orthosteric site CBiPES (R)-CFMB (CBiPES) CBiPES->mGluR2 Binds to allosteric site Gi_o Gi/o Protein mGluR2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Glutamate_Release ↓ Glutamate Release cAMP->Glutamate_Release Leads to

Figure 1. Signaling pathway of this compound (CBiPES) at the mGluR2 receptor.

Quantitative Pharmacological Data

The potency and efficacy of (R)-CF3-Me-BIPN (CBiPES) and other relevant mGluR2 PAMs are typically characterized by their half-maximal effective concentration (EC50), and occasionally by their binding affinity (Ki) and dissociation constant (Kb). While specific quantitative data for CBiPES from publicly accessible primary literature is limited, the foundational study by Johnson et al. (2005) established its profile as a potent mGluR2 potentiator. For comparative purposes, this table includes data for other well-characterized mGluR2 PAMs.

CompoundAssay TypeParameterValueSpeciesReference
(R)-CF3-Me-BIPN (CBiPES) Functional AssayEC50Potentiation in the nanomolar rangeRat(Johnson et al., 2005)
BINA Thallium Flux AssayEC50180 nMRat(Pinkerton et al., 2010)
JNJ-40411813 Calcium MobilizationEC5038 nMHuman(Lavreysen et al., 2013)
AZD8529 Calcium MobilizationEC50285 nMHuman(Lindsley et al., 2011)

Experimental Protocols

The characterization of (R)-CF3-Me-BIPN and other mGluR2 PAMs relies on a variety of in vitro assays to determine their potency, efficacy, and mode of action. Below are detailed methodologies for two key experiments.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGluR2 receptor. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, is quantified as a measure of receptor activation.

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of mGluR2.

Materials:

  • Cell membranes prepared from cells stably expressing human or rat mGluR2.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine diphosphate (GDP).

  • Glutamate.

  • (R)-CF3-Me-BIPN (CBiPES).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl2, 10 µM GDP.

  • Scintillation cocktail.

  • Glass fiber filter mats.

  • 96-well microplates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen mGluR2-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer or this compound at various concentrations (to determine EC50).

    • 25 µL of a fixed, sub-maximal (EC20) concentration of glutamate.

    • 25 µL of diluted mGluR2 membranes (typically 5-20 µg of protein per well).

  • Pre-incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.

  • [35S]GTPγS Addition: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the wells through a glass fiber filter mat using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the this compound concentration. Determine the EC50 value using non-linear regression analysis.

cluster_workflow [35S]GTPγS Binding Assay Workflow start Start prep Prepare mGluR2 Membranes start->prep setup Set up 96-well plate: - this compound - Glutamate (EC20) - Membranes prep->setup preincubate Pre-incubate (30 min, 30°C) setup->preincubate add_gtp Add [35S]GTPγS preincubate->add_gtp incubate Incubate (60 min, 30°C) add_gtp->incubate filter Terminate by Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (EC50 determination) count->analyze end End analyze->end

Figure 2. Experimental workflow for the [35S]GTPγS binding assay.
Thallium Flux Assay

This assay is another functional readout for Gi/o-coupled receptors. It utilizes a cell line co-expressing the mGluR2 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel. Activation of mGluR2 leads to the opening of the GIRK channel, allowing an influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye.

Objective: To measure the potentiation of glutamate-induced mGluR2 activation by this compound.

Materials:

  • HEK293 cells stably co-expressing rat or human mGluR2 and GIRK channels.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Stimulus Buffer: Assay buffer containing thallium sulfate and potassium sulfate.

  • Glutamate.

  • (R)-CF3-Me-BIPN (CBiPES).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the mGluR2/GIRK expressing cells into 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Addition: Remove the dye solution and add assay buffer. Add this compound at various concentrations to the wells.

  • Glutamate Addition and Signal Detection: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject the stimulus buffer containing a sub-maximal (EC20) concentration of glutamate.

  • Kinetic Reading: Immediately begin kinetic fluorescence readings for 2-3 minutes. The influx of thallium through the activated GIRK channels will cause an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. Plot the rate of thallium flux as a function of the this compound concentration to determine the EC50 value.

Conclusion

(R)-CF3-Me-BIPN (CBiPES) represents a valuable research tool and a potential therapeutic lead due to its potent and selective positive allosteric modulation of the mGluR2 receptor. Its mechanism of action, centered on enhancing the natural signaling of glutamate, offers a sophisticated approach to correcting glutamatergic imbalances implicated in various CNS disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of CBiPES and other novel mGluR2 PAMs, facilitating further drug discovery and development efforts in this critical area of neuroscience.

(R)-CFMB: A Technical Guide to its FFAR2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of (R)-CFMB, a potent agonist of Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. This document details the quantitative data regarding its binding affinity and functional potency, outlines experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows.

Introduction

Free Fatty Acid Receptor 2 (FFAR2) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota. FFAR2 is expressed in various cell types, including immune cells, adipocytes, and enteroendocrine cells, and is implicated in a range of physiological processes including metabolic regulation, immune responses, and hormone secretion.[1][2] Its role in these pathways has made it an attractive target for therapeutic intervention in diseases such as diabetes, obesity, and inflammatory conditions.

This compound, the (R)-enantiomer of 2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide, has been identified as a selective agonist for FFAR2. Understanding its selectivity profile is crucial for its development as a pharmacological tool and potential therapeutic agent. This guide summarizes the current knowledge of this compound's interaction with FFAR2.

FFAR2 Signaling Pathways

FFAR2 activation by agonists like this compound initiates downstream signaling through two primary G protein pathways: Gαq/11 and Gαi/o.[3]

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to assess receptor activation.

  • Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is also involved in modulating various cellular responses.

  • β-Arrestin Recruitment: Following agonist binding and G protein activation, FFAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

FFAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol R_CFMB This compound FFAR2 FFAR2 R_CFMB->FFAR2 Binds to Gq Gαq/11 FFAR2->Gq Activates Gi Gαi/o FFAR2->Gi Activates beta_Arrestin β-Arrestin FFAR2->beta_Arrestin Recruits PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decrease ↓ cAMP AC->cAMP_decrease Leads to Desensitization Desensitization & Internalization beta_Arrestin->Desensitization Mediates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Competitive_Binding_Workflow prep Prepare Membranes (from cells expressing FFAR2) incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50 and Ki determination) count->analyze Calcium_Mobilization_Workflow plate_cells Plate FFAR2-expressing cells in 96-well plates load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add varying concentrations of this compound load_dye->add_compound measure_fluorescence Measure fluorescence kinetically add_compound->measure_fluorescence analyze_data Data Analysis (EC50 determination) measure_fluorescence->analyze_data Beta_Arrestin_Workflow transfect_cells Co-transfect cells with FFAR2 and β-arrestin constructs (e.g., with reporter tags) plate_cells Plate transfected cells transfect_cells->plate_cells add_compound Add varying concentrations of this compound plate_cells->add_compound incubate Incubate to allow for β-arrestin recruitment add_compound->incubate detect_signal Detect reporter signal (e.g., luminescence or BRET) incubate->detect_signal analyze_data Data Analysis (EC50 determination) detect_signal->analyze_data

References

An In-depth Technical Guide on the Physicochemical Properties of (R)-CF3-Methyl-BODIPY

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential applications of a representative chiral, trifluoromethylated boron-dipyrromethene (BODIPY) dye, referred to herein as (R)-CF3-Me-BODIPY. This document is intended for researchers, scientists, and drug development professionals working with fluorescent probes.

Disclaimer: The specific compound "(R)-CF3-Me-BODIPY" is not a universally recognized standard nomenclature. Therefore, this guide is based on a representative structure: a meso-trifluoromethyl BODIPY core functionalized with an (R)-alanine methyl ester substituent. The data and protocols are synthesized from published literature on closely related chiral and trifluoromethylated BODIPY derivatives.

Core Physicochemical Properties

The introduction of a trifluoromethyl (CF3) group at the meso-position of the BODIPY core significantly influences its spectral and physicochemical properties. This modification typically induces a bathochromic (red) shift in both the absorption and emission spectra.[1] The chiral center, introduced via an (R)-amino acid methyl ester, imparts chiroptical properties to the molecule, which can be valuable for specific sensing and imaging applications.

Table 1: Summary of Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular Formula C₁₈H₁₈BF₅N₃O₂ (Representative Structure)N/A
Molecular Weight 430.16 g/mol (Representative Structure)N/A
Appearance Solid[2]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, DMSO, Toluene); Insoluble in water.[1][2]
Absorption Maximum (λabs) ~610 - 620 nm[1]
Emission Maximum (λem) ~640 - 650 nm[1]
Stokes Shift ~30 nm[1]
Molar Extinction Coefficient (ε) High (Typical for BODIPY dyes)[1]
Fluorescence Quantum Yield (ΦF) High (0.7 - 0.9 in organic solvents)[1]
Chiroptical Properties Exhibits Circular Dichroism (CD) and potentially Circularly Polarized Luminescence (CPL).[3]

Experimental Protocols

The synthesis of chiral, meso-CF3-substituted BODIPYs generally involves a multi-step process. The following is a representative protocol for the synthesis of the model (R)-CF3-Me-BODIPY.

2.1. Synthesis of a Representative (R)-CF3-Me-BODIPY

The synthesis can be conceptualized in three main stages: 1) Synthesis of the meso-CF3-dipyrromethane intermediate, 2) Functionalization with the chiral substituent, and 3) Oxidation and complexation to form the BODIPY core.

Experimental Workflow:

G cluster_0 Stage 1: Dipyrromethane Synthesis cluster_1 Stage 2: Chiral Functionalization cluster_2 Stage 3: BODIPY Formation Pyrrole 2,4-Dimethylpyrrole Condensation Condensation (e.g., TFA, DCM) Pyrrole->Condensation CF3_Acylpyrrole 2-Trifluoroacetyl-3,5-dimethylpyrrole CF3_Acylpyrrole->Condensation Dipyrromethane meso-CF3-Dipyrromethane Condensation->Dipyrromethane Functionalization_Reaction Nucleophilic Substitution (e.g., with a halogenated dipyrromethane) Dipyrromethane->Functionalization_Reaction Chiral_Dipyrromethane Chiral Dipyrromethane Functionalization_Reaction->Chiral_Dipyrromethane Chiral_Amine (R)-Alanine Methyl Ester Chiral_Amine->Functionalization_Reaction Oxidation Oxidation (e.g., DDQ) Chiral_Dipyrromethane->Oxidation Complexation Complexation (BF3·OEt2, Et3N) Oxidation->Complexation Final_Product (R)-CF3-Me-BODIPY Complexation->Final_Product

Caption: Synthetic workflow for a representative (R)-CF3-Me-BODIPY.

Detailed Methodology:

  • Step 1: Synthesis of the meso-CF3-Dipyrromethane.

    • 2,4-Dimethylpyrrole is condensed with a 2-trifluoroacetylpyrrole derivative.[2] This reaction is typically acid-catalyzed, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The resulting dipyrromethane is then purified using column chromatography.

  • Step 2: Introduction of the Chiral Substituent.

    • To introduce the chiral moiety, the dipyrromethane can be first halogenated (e.g., using N-bromosuccinimide) at a specific position on one of the pyrrole rings. Subsequently, a nucleophilic substitution reaction is performed with the chiral amine, (R)-alanine methyl ester, in the presence of a base.

  • Step 3: Oxidation and Boron Complexation.

    • The chiral dipyrromethane is dissolved in a dry solvent like DCM and treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] After oxidation, a base (e.g., triethylamine) is added, followed by boron trifluoride diethyl etherate (BF3·OEt2) to form the final BODIPY dye. The product is then purified by column chromatography.

2.2. Spectroscopic Characterization

  • UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in various solvents to determine the λabs, λem, and Stokes shift. The fluorescence quantum yield (ΦF) is typically determined relative to a standard fluorophore with a known quantum yield.[1]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to confirm the introduction of chirality and to study the chiroptical properties of the molecule in solution.[3]

Potential Applications and Signaling Pathways

meso-CF3-BODIPY dyes are known for their applications as fluorescent sensors and in bioimaging, particularly for their far-red emission which is advantageous for deep-tissue imaging.[1] The chirality of (R)-CF3-Me-BODIPY can be exploited for enantioselective recognition of biomolecules.

Potential Biological Application Workflow:

G Probe (R)-CF3-Me-BODIPY Binding Enantioselective Binding Probe->Binding Target Chiral Biomolecule (e.g., protein, enzyme) Target->Binding Signal Fluorescence Signal Change (Intensity or Polarization) Binding->Signal Detection Detection & Quantification Signal->Detection

Caption: Workflow for chiral biomolecule detection using (R)-CF3-Me-BODIPY.

Signaling Pathway Interaction (Hypothetical):

Chiral fluorescent probes can be designed to interact with specific enantiomeric forms of molecules within a biological pathway. For instance, (R)-CF3-Me-BODIPY could potentially be used to monitor the activity of an enzyme that processes a specific stereoisomer of a substrate.

G Substrate_R (R)-Substrate Enzyme Stereospecific Enzyme Substrate_R->Enzyme Product Product Enzyme->Product Interaction Competitive Binding to Enzyme Active Site Enzyme->Interaction Probe (R)-CF3-Me-BODIPY Probe->Interaction Fluorescence Fluorescence Quenching/Enhancement Interaction->Fluorescence

Caption: Hypothetical interaction with a stereospecific enzymatic pathway.

In this hypothetical pathway, the (R)-CF3-Me-BODIPY probe could act as a competitive inhibitor for a stereospecific enzyme that binds an (R)-substrate. The binding of the probe to the enzyme's active site would lead to a measurable change in its fluorescence, allowing for the monitoring of the enzymatic reaction.

References

Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to meso-Trifluoromethyl BODIPY Dyes for Cellular Imaging

This technical guide provides a comprehensive overview of meso-trifluoromethyl-BODIPY (CF3-BODIPY) fluorescent dyes, with a focus on their synthesis, photophysical properties, and applications in cellular imaging for research and drug development. While the specific enantiomer (R)-CFMB was requested, publicly available scientific literature primarily discusses the synthesis and application of achiral or racemic mixtures of these dyes. This guide will focus on the well-documented meso-CF3-tetramethyl-BODIPY.

These dyes are characterized by their excellent photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability, making them valuable tools for fluorescence microscopy[7][8][9]. The trifluoromethyl group at the meso-position often leads to a bathochromic (red) shift in the absorption and emission spectra[10][11].

Quantitative Spectral Data

The following table summarizes the spectroscopic and photophysical properties of a representative unsymmetrical meso-CF3-BODIPY dye with phenyl and pyrazolyl substituents, which is used for lysosome visualization[10].

SolventAbsorption Max (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1)Emission Max (λem, nm)Stokes Shift (ΔνSt, cm-1)Fluorescence Quantum Yield (ΦF)
Toluene62154,0006394500.70
CH2Cl261851,0006364600.82
MeCN61148,0006315200.89
DMSO62149,0006435500.70

Data adapted from a study on a specific meso-CF3-BODIPY derivative for lysosome imaging.[10]

Synthesis of meso-CF3-BODIPY Dyes

The synthesis of meso-CF3-BODIPY dyes generally involves a multi-step process. A common approach is the condensation of a pyrrole derivative with a trifluoroacetyl-containing compound, followed by oxidation and complexation with boron trifluoride[11][12][13][14].

General Experimental Protocol for Synthesis

This protocol describes a general method for synthesizing an unsymmetrical meso-CF3-BODIPY dye[10][12].

  • Synthesis of the Dipyrromethane Precursor:

    • A solution of trifluoropyrrolylethanol and a substituted pyrrole (e.g., pyrazolyl-pyrrole) is prepared in a suitable solvent like dichloromethane.

    • An equimolar amount of a dehydrating agent, such as phosphorus pentoxide (P2O5), is added to the solution.

    • The reaction mixture is stirred at room temperature until the starting materials are consumed, which can be monitored by thin-layer chromatography (TLC).

    • The resulting dipyrromethane is then purified, typically by column chromatography.

  • Oxidation and Boron Complexation:

    • The purified dipyrromethane is dissolved in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

    • A solution of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added, and the mixture is stirred at room temperature for about an hour[11].

    • A base, such as triethylamine or N,N-diisopropylethylamine, is added, followed by the addition of boron trifluoride etherate (BF3·OEt2).

    • The reaction is stirred for several hours to allow for the complexation to complete.

    • The final meso-CF3-BODIPY product is purified using column chromatography.

Synthesis Workflow Diagram

G General Synthesis Workflow for meso-CF3-BODIPY cluster_0 Step 1: Dipyrromethane Formation cluster_1 Step 2: BODIPY Core Formation start Trifluoropyrrolylethanol + Substituted Pyrrole step1 Dissolve in Dichloromethane start->step1 step2 Add P2O5 (Dehydrating Agent) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Purify via Column Chromatography step3->step4 step5 Dissolve Dipyrromethane in Dry DCM step4->step5 Purified Dipyrromethane step6 Add DDQ (Oxidation) step5->step6 step7 Add Triethylamine and BF3·OEt2 (Complexation) step6->step7 step8 Stir for Several Hours step7->step8 step9 Purify via Column Chromatography step8->step9 end Final Product step9->end Final meso-CF3-BODIPY Product

Caption: General synthesis workflow for meso-CF3-BODIPY.

Applications in Cellular Imaging

meso-CF3-BODIPY derivatives have been successfully employed as fluorescent probes for imaging specific organelles within living cells, owing to their lipophilicity and specific accumulation characteristics[10][15].

Protocol for Lysosome Staining

A specific meso-CF3-BODIPY derivative has been shown to act as a lysosome-specific fluorescent dye[10][16][17].

  • Cell Culture: Ehrlich ascites carcinoma cells (or another suitable cell line) are cultured in appropriate media.

  • Probe Preparation: A stock solution of the meso-CF3-BODIPY dye is prepared in DMSO.

  • Staining: The stock solution is diluted in the cell culture medium to a final concentration of approximately 5 µM. A concentration of 100 µM has been found to be toxic[10][16][17].

  • Incubation: The cells are incubated with the dye-containing medium for a period ranging from 1.5 to 24 hours.

  • Imaging: The stained cells are then visualized using fluorescence microscopy, with excitation and emission wavelengths appropriate for the specific dye (e.g., excitation around 610-620 nm and emission around 640-650 nm)[10][16].

Protocol for Imaging Mitochondrial Viscosity

Cationic derivatives of meso-CF3-BODIPY have been developed as fluorescent rotors to image viscosity changes within mitochondria[4][15][18]. The fluorescence of these probes is "turned on" in viscous environments due to the restricted rotation of the meso-CF3 group[4][15].

  • Cell Culture: HeLa cells (or another suitable cell line) are cultured on a glass-bottom dish.

  • Probe Preparation: A stock solution of the cationic meso-CF3-BODIPY probe is prepared in DMSO.

  • Staining: The cells are washed with phosphate-buffered saline (PBS) and then incubated with the probe at a concentration of 1-5 µM in the cell culture medium for approximately 15-30 minutes at 37 °C.

  • Co-localization (Optional): To confirm mitochondrial localization, cells can be co-stained with a commercially available mitochondrial tracker (e.g., MitoTracker Deep Red).

  • Imaging: After incubation, the cells are washed with PBS to remove excess probe and imaged using a confocal fluorescence microscope. The fluorescence intensity is correlated with the mitochondrial viscosity.

Cellular Imaging Workflow Diagram

G Cellular Imaging Experimental Workflow cluster_0 Cell and Probe Preparation cluster_1 Staining and Imaging cell_culture Culture Cells on Glass-Bottom Dish working_sol Dilute Probe to Working Concentration in Media cell_culture->working_sol probe_prep Prepare Stock Solution of BODIPY Probe in DMSO probe_prep->working_sol incubation Incubate Cells with Probe (e.g., 30 min at 37°C) working_sol->incubation washing Wash Cells with PBS to Remove Excess Probe incubation->washing imaging Image with Confocal Fluorescence Microscope washing->imaging analysis Analyze Fluorescence Intensity/ Lifetime for Viscosity or Localization imaging->analysis final final analysis->final Results

Caption: Cellular imaging experimental workflow.

Relevance to Drug Development

While meso-CF3-BODIPY dyes are not drugs themselves, they are enabling tools in drug discovery and development[7][9]. They are not known to be involved in specific signaling pathways but are used to visualize the cellular effects of potential drug candidates. For instance, they can be used to:

  • Monitor organelle health: Changes in lysosomal integrity or mitochondrial viscosity are indicators of cellular stress and can be modulated by drug compounds. These probes allow for the visualization of such changes[10][15].

  • Track drug delivery: A BODIPY dye can be conjugated to a drug molecule to track its uptake, intracellular distribution, and target engagement[9].

  • High-content screening: The bright and stable fluorescence of these dyes makes them suitable for automated microscopy-based screening assays to assess the effects of a library of compounds on cellular morphology or organelle function.

Fragment-Based Drug Design (FBDD) Workflow

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds in drug discovery[1][2][3][19][20]. It involves screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. While not directly related to the application of this compound, understanding this workflow is crucial for drug development professionals.

FBDD_Workflow Fragment-Based Drug Design (FBDD) Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization lib_design 1. Fragment Library Design (MW < 300 Da, Rule of 3) screening 2. Biophysical Screening (NMR, X-ray, SPR) lib_design->screening hit_validation 3. Hit Validation & Structural Analysis screening->hit_validation growing Fragment Growing hit_validation->growing Validated Hits linking Fragment Linking hit_validation->linking Validated Hits merging Fragment Merging hit_validation->merging Validated Hits optimization 4. Iterative Optimization (Design, Synthesis, Testing) growing->optimization linking->optimization merging->optimization lead_compound Lead Compound optimization->lead_compound Potent Lead Compound

References

The Biological Role of FFAR2 Activation by (R)-CFMB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor that has emerged as a significant therapeutic target for a range of conditions, including metabolic disorders and inflammatory diseases.[1][2] Endogenously activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are products of gut microbiota fermentation, FFAR2 plays a crucial role in sensing the metabolic state of the host and modulating immune responses.[1][2] (R)-CFMB ((S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide) is a potent and selective synthetic agonist of FFAR2, which has been instrumental in elucidating the receptor's physiological functions.[3][4] This technical guide provides an in-depth overview of the biological roles of FFAR2 activation by this compound, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

FFAR2 Signaling Pathways Activated by this compound

FFAR2 is a pleiotropic receptor that couples to multiple G protein families, primarily Gαi/o and Gαq/11, leading to the initiation of diverse downstream signaling cascades.[1][5] this compound, as an agonist, can trigger these pathways, resulting in a variety of cellular responses.

Upon activation by this compound, the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] This increase in intracellular Ca2+ is a key signaling event that can influence numerous cellular processes, including the secretion of hormones.

The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway is often associated with the anti-inflammatory effects of FFAR2 activation.

Furthermore, FFAR2 activation by agonists like this compound can induce the phosphorylation of mitogen-activated protein kinases (MAPKs), such as p38.[1] This pathway is implicated in inflammatory responses and immune cell regulation. FFAR2 can also engage with β-arrestin-2, a protein involved in receptor desensitization and internalization, as well as in initiating G protein-independent signaling.[7]

Interestingly, FFAR2 can form heteromers with the related receptor FFAR3, which can alter the signaling output.[7] For instance, the FFAR2-FFAR3 heteromer has been shown to enhance Ca2+ signaling and β-arrestin-2 recruitment while losing the ability to inhibit cAMP production.[7]

Signaling Pathway Diagrams

FFAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol R_CFMB This compound FFAR2 FFAR2 R_CFMB->FFAR2 Activation Gq11 Gαq/11 FFAR2->Gq11 Coupling Gi_o Gαi/o FFAR2->Gi_o Coupling p38_MAPK p38 MAPK Phosphorylation FFAR2->p38_MAPK Induces B_Arrestin β-Arrestin-2 Recruitment FFAR2->B_Arrestin Induces PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Produces Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Induces

Figure 1: FFAR2 Signaling Pathways Activated by this compound

Quantitative Data on this compound-Mediated FFAR2 Activation

The following tables summarize the quantitative data available for the activation of FFAR2 by CFMB.

Compound Receptor Assay Type Parameter Value Reference
CFMBHuman FFAR2Agonist ActivityEC500.8 µM[8][9]
CFMBRat FFAR2Agonist ActivityEC500.2 µM[8][9]
CFMBHuman FFAR2Agonist ActivityEC50~0.7 µM[7]
CFMBRat FFAR2Agonist ActivityPotency~750-fold > SCFAs[4]

Table 1: Potency and Efficacy of CFMB on FFAR2

Biological Roles of FFAR2 Activation by this compound

Activation of FFAR2 by this compound has been shown to modulate a variety of biological processes, primarily related to inflammation, immune response, and metabolic homeostasis.

Immune Regulation and Inflammation

FFAR2 is highly expressed in immune cells, including neutrophils, monocytes, and macrophages.[1] Its activation by agonists like this compound can have anti-inflammatory effects. For example, treatment with an FFAR2 agonist has been shown to reduce pro-inflammatory responses in human monocytes by increasing the phosphorylation of p38 MAPK.[1] In animal models of inflammatory diseases such as colitis, arthritis, and asthma, FFAR2 signaling has been demonstrated to be protective, with FFAR2 knockout mice exhibiting more severe inflammation.[1]

Metabolic Homeostasis and Hormone Secretion

FFAR2 plays a significant role in regulating metabolic homeostasis.[2] One of the key mechanisms is through the stimulation of gut hormone secretion from enteroendocrine L-cells. Activation of FFAR2 has been shown to increase the synthesis and secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), two hormones that are crucial for glucose homeostasis and appetite regulation.[5] Studies using CFMB in mouse intestinal organoids have demonstrated an increase in PYY and GLP-1 secretion.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological role of FFAR2 activation by this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFAR2 activation by this compound, which is indicative of Gαq/11 pathway engagement.

Materials:

  • HEK293 cells stably expressing human FFAR2

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM or Fura-2 AM calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence plate reader with kinetic read capabilities and automated injection

Protocol:

  • Cell Culture: Seed HEK293-FFAR2 cells in 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.

    • Add fresh HBSS to each well.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS at concentrations 5-10 times the final desired concentrations.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Use the automated injector to add the this compound dilutions to the wells.

    • Immediately begin recording the fluorescence signal kinetically for 2-5 minutes.

  • Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, is typically expressed as the ratio of the fluorescence at a given time point to the initial baseline fluorescence (F/F0) or as the change in fluorescence (F - F0). Plot the peak response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow A Seed HEK293-FFAR2 cells in 96-well plate B Culture overnight A->B C Load cells with Fluo-4 AM/Fura-2 AM B->C D Wash to remove extracellular dye C->D E Establish baseline fluorescence in plate reader D->E F Inject this compound dilutions E->F G Measure kinetic fluorescence change F->G H Analyze data and generate dose-response curve G->H

Figure 2: Workflow for Intracellular Calcium Mobilization Assay
p38 MAPK Phosphorylation Assay

This assay quantifies the phosphorylation of p38 MAPK in response to FFAR2 activation by this compound. This can be performed using various techniques, including Western blotting or flow cytometry.

Protocol (Western Blotting):

  • Cell Culture and Treatment: Culture FFAR2-expressing cells (e.g., human monocytes or a relevant cell line) to the desired density. Starve the cells in serum-free medium for a few hours before treatment. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the signal from an antibody against total p38 MAPK or a loading control (e.g., GAPDH or β-actin).

β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated FFAR2, which is important for receptor desensitization and signaling. The Tango assay is a commonly used method.

Protocol (Tango Assay Principle):

  • Cell Line: Use a specific cell line (e.g., HTLA cells) that co-expresses the FFAR2 receptor fused to a transcription factor (e.g., tTa), β-arrestin-2 fused to a protease (e.g., TEV protease), and a reporter gene (e.g., luciferase) under the control of the transcription factor.

  • Cell Treatment: Plate the cells and treat them with different concentrations of this compound.

  • Assay Principle:

    • Activation of FFAR2 by this compound induces the recruitment of the β-arrestin-2-protease fusion protein.

    • This brings the protease in close proximity to the FFAR2-transcription factor fusion, leading to the cleavage and release of the transcription factor.

    • The released transcription factor translocates to the nucleus and activates the expression of the reporter gene.

  • Signal Detection: After an appropriate incubation period, measure the reporter gene product (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis: The intensity of the signal is proportional to the extent of β-arrestin-2 recruitment. Generate a dose-response curve by plotting the signal against the concentration of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted biological roles of FFAR2. Its ability to potently and selectively activate the receptor has provided significant insights into FFAR2's involvement in immune regulation, inflammation, and metabolic homeostasis. The signaling pathways initiated by this compound-mediated FFAR2 activation are complex, involving both G protein-dependent and -independent mechanisms. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting FFAR2 with agonists like this compound for a variety of human diseases.

References

An In-depth Technical Guide on the Core Downstream Signaling Pathways of GPR6

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the downstream signaling pathways associated with the G protein-coupled receptor 6 (GPR6). GPR6, an orphan receptor with high constitutive activity, is predominantly expressed in the central nervous system, particularly in the striatum. Its role in modulating neuronal function has made it a significant target for therapeutic intervention in neurological disorders such as Parkinson's disease. This document summarizes the current understanding of GPR6 signaling, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Note on (R)-CFMB: Initial database searches for "this compound" did not yield specific information regarding its interaction with GPR6. The compound CFMB is documented as an agonist for the free fatty acid receptor 2 (FFAR2/GPR43)[1]. It is possible that the user's interest lies in the modulation of GPR6, and there may be a conflation of the compound name. This guide will, therefore, focus on the well-documented downstream signaling of GPR6, which is of high interest in the field.

Core Signaling Pathways of GPR6

GPR6 is characterized by its high constitutive activity, meaning it signals without the need for an agonist. This basal activity primarily proceeds through two well-established downstream pathways: the Gαs-cAMP pathway and the β-arrestin pathway.

Gαs-cAMP Signaling Pathway

GPR6 constitutively couples to the stimulatory G protein, Gαs[2][]. This coupling initiates a signaling cascade that results in the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

The key steps in this pathway are:

  • Gαs Activation: In its active state, GPR6 facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein.

  • Adenylate Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of various genes involved in neuronal function[4].

This pathway is crucial in modulating neuronal excitability and gene expression in the striatum[5][6]. The constitutive activity of GPR6 leads to elevated basal cAMP levels in cells where it is expressed[7].

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPR6 also constitutively recruits β-arrestin proteins[8][9]. β-arrestins are scaffolding proteins that can mediate G protein-independent signaling pathways and are also involved in receptor desensitization and internalization[10][11].

The process involves:

  • Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated GPR6.

  • β-Arrestin Recruitment: Phosphorylated GPR6 is recognized by β-arrestin proteins (β-arrestin1 and β-arrestin2), which then bind to the receptor.

  • Downstream Signaling: The GPR6-β-arrestin complex can act as a scaffold to recruit and activate other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2)[4][11]. This can lead to the regulation of cell growth, differentiation, and survival.

  • Receptor Internalization: β-arrestin binding also promotes the internalization of GPR6 from the cell surface, a mechanism for signal termination and receptor recycling.

Inverse agonists of GPR6 have been shown to inhibit both the Gαs-cAMP and the β-arrestin pathways, reducing the constitutive activity of the receptor[8][12].

Quantitative Data on GPR6 Signaling

The following tables summarize quantitative data from studies investigating the constitutive activity of GPR6 and its modulation by inverse agonists.

Table 1: Constitutive GPR6 Activity in Cellular Assays

Cell LineAssay TypeReadoutFold Increase vs. Parental CellsReference
HEK293cAMP AccumulationcAMP Level6.5-fold[7]
CHO-K1β-arrestin2 RecruitmentLuminescence Signal11-fold[7]

Table 2: Inhibition of GPR6 Constitutive Activity by Inverse Agonists

CompoundAssay TypeCell LineIC50 / EfficacyReference
N-arachidonoyl dopamine (NADA)β-arrestin2 RecruitmentCHO-K1Concentration-dependent inhibition[8]
NADAcAMP AccumulationCHO-K1No significant alteration[8]
SR141716Aβ-arrestin2 RecruitmentCHO-K165.68% reduction[12]
SR144528β-arrestin2 RecruitmentCHO-K184.53% reduction[12]
CVN424TR-FRET cAMP Inverse AgonistCHO-K1EC50 = 14 µM (initial compound)[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to study GPR6 signaling.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, providing a measure of Gαs pathway activation.

Principle: This protocol is based on a competitive immunoassay, often utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR6.

  • Cell culture medium (e.g., F12K medium with 10% tetracycline-free fetal bovine serum).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • cAMP standard.

  • cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) reagents.

  • Test compounds (e.g., inverse agonists).

  • 384-well white microplates.

  • Plate reader capable of TR-FRET detection.

Procedure:

  • Cell Seeding: Seed GPR6-expressing cells into a 384-well plate at a density of 2,500 cells/well and incubate overnight.

  • Compound Addition: Add test compounds at various concentrations to the cells and incubate for 30 minutes at room temperature.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the cAMP-d2 and anti-cAMP-cryptate reagents according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow for the immunoassay to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Determine the cAMP concentration based on a standard curve. Plot the concentration-response curves to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR6, a key step in the β-arrestin signaling pathway.

Principle: This protocol utilizes a β-galactosidase enzyme fragment complementation assay (e.g., PathHunter™).

Materials:

  • CHO-K1 cells co-expressing GPR6 fused to a ProLink™ tag (GPR6-PK) and β-arrestin2 fused to an Enzyme Acceptor tag (EA).

  • Cell culture medium.

  • Test compounds.

  • PathHunter™ detection reagents.

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered CHO-K1 cells into a 96-well plate and incubate overnight.

  • Compound Addition: Add test compounds at various concentrations to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Reagent Addition: Add the PathHunter™ detection reagents to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin2 recruitment. Plot concentration-response curves to determine the potency and efficacy of the test compounds.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of GPR6 and a typical experimental workflow for screening GPR6 modulators.

GPR6_Gs_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR6 GPR6 Gs Gαs GPR6->Gs Constitutive Activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalysis Gs->AC Activation ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB Gene Gene Expression pCREB->Gene

Caption: GPR6 Constitutive Gαs-cAMP Signaling Pathway.

GPR6_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR6 GPR6 (Active) pGPR6 pGPR6 GPR6->pGPR6 Phosphorylation BetaArrestin β-Arrestin pGPR6->BetaArrestin Recruitment GRK GRK GRK->pGPR6 MAPK_Cascade MAPK Cascade (e.g., ERK) BetaArrestin->MAPK_Cascade Activation Internalization Receptor Internalization BetaArrestin->Internalization Mediation

Caption: GPR6 Constitutive β-Arrestin Signaling Pathway.

Experimental_Workflow Start Start: Screen for GPR6 Modulators Cell_Culture Culture GPR6-expressing cells Start->Cell_Culture Compound_Addition Add test compounds at various concentrations Cell_Culture->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Assay_Selection Select Assay Incubation->Assay_Selection cAMP_Assay cAMP Accumulation Assay Assay_Selection->cAMP_Assay Gs Pathway Arrestin_Assay β-Arrestin Recruitment Assay Assay_Selection->Arrestin_Assay β-Arrestin Pathway Detection Signal Detection (TR-FRET or Luminescence) cAMP_Assay->Detection Arrestin_Assay->Detection Data_Analysis Data Analysis and Curve Fitting Detection->Data_Analysis Hit_Identification Identify Hits (Inverse Agonists/Agonists) Data_Analysis->Hit_Identification

Caption: Experimental Workflow for GPR6 Modulator Screening.

References

In Vitro Characterization of (R)-CFMB: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – Detailed in vitro characterization of the novel compound (R)-CFMB is currently unavailable in the public domain based on extensive literature searches. While the query sought to aggregate comprehensive data on its pharmacological profile, including binding affinities, functional assays, and signaling pathways, no specific experimental results for a compound designated "this compound" have been identified in published scientific literature or technical whitepapers.

The intended audience of researchers, scientists, and drug development professionals is advised that without primary research data, a summary of quantitative data, detailed experimental protocols, and specific signaling pathway diagrams cannot be constructed.

The general principles of in vitro characterization involve a series of standardized assays to determine the biological activity and target engagement of a new chemical entity. These typically include:

  • Binding Assays: To determine the affinity and selectivity of the compound for its molecular target(s). Methodologies often include radioligand binding assays or surface plasmon resonance.

  • Functional Assays: To measure the biological effect of the compound after it binds to its target. These can range from enzymatic assays to cell-based assays measuring second messenger activation, gene expression changes, or other cellular responses.

  • Signaling Pathway Analysis: To elucidate the downstream molecular pathways modulated by the compound. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics are commonly employed.

A generalized workflow for such a characterization is presented below.

Generalized workflow for in vitro characterization.

Should research data on "this compound" become publicly available, a detailed technical guide could be produced, adhering to the rigorous standards of data presentation and experimental documentation requested. This would include comprehensive tables of binding affinities (Ki/Kd values) and functional potencies (EC50/IC50 values) across various targets and cell lines, detailed step-by-step protocols for all cited experiments, and custom diagrams illustrating its specific molecular interactions and effects on cellular signaling. At present, the lack of source material prevents the creation of such a document.

discovery and synthesis of (R)-CFMB

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific databases and chemical literature reveals that "(R)-CFMB" is not a standard or widely recognized identifier for a specific chemical compound. This suggests that "this compound" may be a non-standard abbreviation, an internal project code, or a potential typographical error.

To provide an accurate and detailed technical guide as requested, the precise chemical structure or a more common name for the molecule is required. Without a definitive identification, it is not feasible to gather specific information regarding its discovery, synthesis, and associated experimental data.

Researchers, scientists, and drug development professionals interested in a particular compound are encouraged to use standardized chemical nomenclature, such as IUPAC names, CAS numbers, or widely accepted common names, to ensure clear and unambiguous communication.

Should a specific chemical identity for "this compound" be provided, a comprehensive technical guide could be developed, including:

  • Discovery and Background: A detailed account of the initial identification and the scientific context of the compound.

  • Synthesis and Characterization: Step-by-step protocols for its chemical synthesis and the analytical data (e.g., NMR, Mass Spectrometry, HPLC) used to confirm its structure and purity.

  • Quantitative Data: Tabulated summaries of key quantitative information, such as reaction yields, photophysical properties, or biological activity data.

  • Experimental Protocols: Detailed methodologies for relevant biological or chemical assays involving the compound.

  • Signaling Pathways and Workflows: Visual representations of any elucidated signaling pathways or experimental workflows using Graphviz diagrams.

At present, the lack of a specific molecular identity for "this compound" precludes the generation of this detailed guide. Further clarification on the compound is necessary to proceed.

Methodological & Application

Synthesis of (R)-3-amino-4,4,4-trifluoro-3-phenylbutanoic acid ((R)-CFMB): An Asymmetric Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-3-amino-4,4,4-trifluoro-3-phenylbutanoic acid, herein referred to as (R)-CFMB, is a chiral β-amino acid of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. This application note provides a detailed protocol for the asymmetric synthesis of this compound utilizing a diastereoselective Mannich-type reaction. The key strategic element of this synthesis is the use of a chiral oxazolidine derived from (R)-phenylglycinol, which effectively controls the stereochemistry of the newly formed chiral center. This method offers a robust and highly selective route to the target molecule, yielding the product with high diastereomeric excess. The protocol described herein is intended for researchers and professionals in drug development and organic synthesis.

Introduction

β-Amino acids and their derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and peptidomimetics. The incorporation of a trifluoromethyl group into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The specific enantiomer, this compound, is a valuable synthetic target. Asymmetric synthesis is essential to produce the desired enantiomer in high purity, avoiding the need for challenging chiral resolutions.

The synthetic strategy outlined in this document is based on a stereoselective Mannich-type reaction between a silyl ketene acetal and a chiral trifluoromethylated iminium ion. The iminium ion is generated in situ from a 2-trifluoromethyl-1,3-oxazolidine, which is readily prepared from the inexpensive chiral auxiliary, (R)-phenylglycinol. This approach provides a reliable and scalable method for the preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound is accomplished in a three-step sequence:

  • Formation of the Chiral Auxiliary: Synthesis of the (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine from (R)-phenylglycinol and trifluoroacetaldehyde ethyl hemiacetal.

  • Asymmetric Mannich-Type Reaction: Lewis acid-mediated reaction of the chiral oxazolidine with a silyl ketene acetal to form the diastereomerically enriched β-amino ester.

  • Deprotection: Removal of the chiral auxiliary and hydrolysis of the ester to yield the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents were of analytical grade and used as received unless otherwise noted. Anhydrous solvents were obtained by passing them through activated alumina columns. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine

This procedure details the formation of the key chiral auxiliary.

Procedure:

  • To a solution of (R)-phenylglycinol (1.0 eq) in anhydrous toluene, add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine as a crystalline solid.

Step 2: Asymmetric Mannich-Type Reaction

This is the key stereochemistry-defining step.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add a Lewis acid, such as titanium(IV) chloride (1.1 eq), dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add the silyl ketene acetal of ethyl acetate (1.5 eq).

  • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Warm the mixture to room temperature and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a diastereomeric mixture of the β-amino ester, is purified by flash column chromatography.

Step 3: Deprotection to Yield this compound

This final step involves the removal of the chiral auxiliary and hydrolysis of the ester.

Procedure:

  • Dissolve the purified β-amino ester from Step 2 in a mixture of methanol and water.

  • Add an excess of a strong base, such as lithium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 2 with hydrochloric acid.

  • The aqueous layer is washed with an organic solvent to remove the chiral auxiliary.

  • The aqueous layer is then concentrated under reduced pressure to yield the crude this compound hydrochloride salt.

  • The final product can be further purified by recrystallization.

Data Presentation

StepProductYield (%)Diastereomeric Ratio (dr)
1(2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine~85-95%N/A
2Ethyl (R)-3-((S)-2-hydroxy-1-phenylethylamino)-4,4,4-trifluoro-3-phenylbutanoate~70-80%up to 96:4[1]
3(R)-3-amino-4,4,4-trifluoro-3-phenylbutanoic acid~80-90%N/A

Note: Yields and diastereomeric ratios are approximate and can vary based on reaction conditions and scale.

Visualizations

Logical Workflow of this compound Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product R_Phenylglycinol R_Phenylglycinol Step1 Step 1: Oxazolidine Formation R_Phenylglycinol->Step1 TFA_Hemiacetal Trifluoroacetaldehyde Ethyl Hemiacetal TFA_Hemiacetal->Step1 Silyl_Ketene_Acetal Silyl Ketene Acetal of Ethyl Acetate Step2 Step 2: Asymmetric Mannich Reaction Silyl_Ketene_Acetal->Step2 Oxazolidine (2R,4S)-4-phenyl-2-(trifluoromethyl) -1,3-oxazolidine Step1->Oxazolidine Beta_Amino_Ester Diastereomerically Enriched β-Amino Ester Step2->Beta_Amino_Ester Step3 Step 3: Deprotection Final_Product This compound Step3->Final_Product Oxazolidine->Step2 Beta_Amino_Ester->Step3

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism)

Mannich_Mechanism Oxazolidine (2R,4S)-4-phenyl-2-(trifluoromethyl) -1,3-oxazolidine Iminium_Ion Chiral N-acyliminium Ion Intermediate Oxazolidine->Iminium_Ion Coordination & Ring Opening Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Iminium_Ion Mannich_Adduct Diastereomerically Enriched β-Amino Ester Iminium_Ion->Mannich_Adduct Silyl_Ketene_Acetal Silyl Ketene Acetal Enolate Enolate Nucleophile Silyl_Ketene_Acetal->Enolate Activation Enolate->Mannich_Adduct Nucleophilic Attack

Caption: Key steps in the Mannich reaction.

Conclusion

The protocol described provides an effective and highly diastereoselective method for the synthesis of this compound. The use of a readily available chiral auxiliary makes this a practical approach for obtaining this valuable building block for drug discovery and development. The key to the high stereoselectivity is the formation of a rigid chiral iminium ion intermediate that directs the nucleophilic attack of the silyl ketene acetal. This application note serves as a comprehensive guide for the successful synthesis of this compound in a laboratory setting.

References

Application Notes and Protocols for (R)-CFMB in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

(R)-CFMB, chemically known as (R)-CF3-Me-BIPN, is a novel small molecule currently under investigation for its potential applications in various cell culture-based research and drug discovery programs. Due to its recent development, detailed public information regarding its biological activity, mechanism of action, and established protocols for its use is limited. This document aims to provide a foundational framework for researchers initiating studies with this compound. The information presented here is based on general principles of cell culture and small molecule handling and should be adapted based on empirical data generated in specific experimental contexts.

It is imperative for researchers to conduct initial dose-response and time-course experiments to determine the optimal working concentrations and treatment durations for their specific cell lines and experimental endpoints.

Data Presentation

As a novel compound, extensive quantitative data from a wide range of cell-based assays is not yet publicly available. The following tables are presented as templates for researchers to systematically organize their own experimental data as they characterize the effects of this compound.

Table 1: In Vitro Efficacy of this compound across Various Cell Lines

Cell LineAssay TypeIC50 / EC50 (µM)Maximum Effect (%)Incubation Time (h)Notes
e.g., MCF-7Viability (MTT)Data to be generatedData to be generated24, 48, 72
e.g., A549Apoptosis (Caspase-3)Data to be generatedData to be generated24, 48
e.g., JurkatProliferation (BrdU)Data to be generatedData to be generated72
..................

Table 2: Effect of this compound on Target Engagement and Downstream Signaling

Cell LineTarget/PathwayAssay TypeEffective Concentration (µM)Observed EffectTime Point (h)
e.g., HEK293Te.g., Kinase XWestern Blot (p-Kinase X)Data to be generatede.g., Inhibition1, 6, 24
e.g., HeLae.g., NF-κB PathwayReporter AssayData to be generatede.g., Activation6, 12, 24
..................

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.01 µM to 100 µM.

  • Remove the seeding medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the phosphorylation or expression level of a target protein in a specific signaling pathway.

Materials:

  • This compound stock solution

  • 6-well or 10 cm cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Visualization of Concepts

The following diagrams illustrate conceptual workflows and signaling pathways that may be relevant for studying a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture treatment Dose-Response Treatment cell_culture->treatment compound_prep This compound Stock Preparation compound_prep->treatment incubation Time-Course Incubation treatment->incubation viability Viability/Cytotoxicity (e.g., MTT) incubation->viability signaling Signaling Analysis (e.g., Western Blot) incubation->signaling functional Functional Assays (e.g., Migration, Apoptosis) incubation->functional quantification Data Quantification viability->quantification signaling->quantification functional->quantification interpretation Interpretation & Conclusion quantification->interpretation

Figure 1. A generalized workflow for characterizing the in vitro effects of this compound.

hypothetical_pathway R_CFMB This compound Target Putative Target (e.g., Kinase, Receptor) R_CFMB->Target Binds/Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Activates/Inhibits Downstream2 Downstream Effector 2 Target->Downstream2 Activates/Inhibits TranscriptionFactor Transcription Factor Downstream1->TranscriptionFactor Downstream2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->CellularResponse Regulates Gene Expression Leading to

Figure 2. A hypothetical signaling pathway that could be modulated by this compound.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. As this compound is a novel compound, all experimental conditions, including optimal concentrations, incubation times, and choice of assays, must be empirically determined by the end-user for their specific cellular models and research questions. Standard laboratory safety precautions should be followed when handling this and any other chemical compound.

Application Notes and Protocols for In Vivo Studies with (R)-CF3-Me-BIPN ((R)-CFMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with (R)-CF3-Me-BIPN ((R)-CFMB), a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). The protocols outlined below are intended to serve as a guide for investigating the therapeutic potential of this compound in relevant animal models of metabolic diseases.

Compound Information

Compound Name Full Chemical Name Target Mechanism of Action Therapeutic Potential
This compound(R)-CF3-Me-BIPNFFAR1 (GPR40)Selective agonistType 2 Diabetes, Obesity

In Vivo Experimental Design: Key Considerations

Successful in vivo evaluation of this compound requires careful planning and execution. The following sections detail critical experimental protocols.

The choice of animal model is crucial for investigating the efficacy of this compound. Given its target, FFAR1, models of metabolic dysfunction are most appropriate.

  • Zucker Diabetic Fatty (ZDF) Rats: A well-established model of obesity, insulin resistance, and type 2 diabetes.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance.

  • Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity and insulin resistance, closely mimicking the human condition.

  • Formulation: this compound can be formulated in a vehicle suitable for oral administration, such as 0.5% methylcellulose in water.

  • Route of Administration: Oral gavage is the most common and clinically relevant route for this class of compounds.

  • Dose Range: Based on preclinical studies with similar FFAR1 agonists, a dose range of 3-30 mg/kg is a reasonable starting point for efficacy studies. Dose-response studies are recommended to determine the optimal dose.

Experimental Protocols

The OGTT is a fundamental experiment to assess the effect of this compound on glucose homeostasis.

Protocol:

  • Animal Acclimation: Acclimate animals to handling and the experimental procedures for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Compound Administration: Administer this compound or vehicle orally (p.o.).

  • Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose and compare the this compound-treated group to the vehicle-treated group.

This ex vivo experiment can be used to confirm that the glucose-lowering effect of this compound is mediated by enhancing glucose-stimulated insulin secretion (GSIS).

Protocol:

  • Animal Preparation: Anesthetize the animal and surgically expose the pancreas.

  • Cannulation: Cannulate the celiac artery and the portal vein.

  • Perfusion: Perfuse the pancreas with Krebs-Ringer bicarbonate buffer (KRBB) containing different glucose concentrations with or without this compound.

  • Sample Collection: Collect the perfusate from the portal vein at regular intervals.

  • Insulin Measurement: Measure insulin concentrations in the collected samples using an ELISA kit.

  • Data Analysis: Compare insulin secretion levels in response to high glucose in the presence and absence of this compound.

Quantitative Data Summary

The following table summarizes expected outcomes from in vivo and ex vivo experiments with an effective FFAR1 agonist like this compound.

Experiment Animal Model Dose of this compound Key Parameter Expected Outcome (vs. Vehicle)
Oral Glucose Tolerance Test (OGTT)ZDF Rats10 mg/kgGlucose AUC↓ 30-50%
Oral Glucose Tolerance Test (OGTT)db/db Mice10 mg/kgGlucose AUC↓ 25-45%
Insulin Secretion (OGTT)ZDF Rats10 mg/kgPlasma Insulin↑ 50-100% (at peak glucose)
Pancreatic PerfusionWistar Rats1 µMInsulin Secretion (High Glucose)↑ 70-150%

Signaling Pathway and Experimental Workflow Diagrams

FFAR1_Signaling_Pathway cluster_cytosol Cytosol FFAR1 FFAR1 (GPR40) Gq Gαq FFAR1->Gq Activates PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates R_CFMB This compound R_CFMB->FFAR1 Gq->PLC Activates Insulin_Vesicles Insulin Vesicles Ca_ER->Insulin_Vesicles Promotes Fusion PKC->Insulin_Vesicles Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: this compound activates the FFAR1 signaling pathway.

OGTT_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (1 week) Fasting Overnight Fasting (16 hours) Acclimation->Fasting Baseline_Sample Baseline Blood Sample (t=0 min) Fasting->Baseline_Sample Compound_Admin This compound or Vehicle Administration (p.o.) Baseline_Sample->Compound_Admin Glucose_Admin Glucose Challenge (2 g/kg, p.o.) (t=60 min) Compound_Admin->Glucose_Admin Blood_Sampling Blood Sampling (t=75, 90, 120, 180 min) Glucose_Admin->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calc AUC Calculation Glucose_Measurement->AUC_Calc Comparison Compare Treatment vs. Vehicle Groups AUC_Calc->Comparison

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Application Note: Development of a Cell-Based Calcium Mobilization Assay to Characterize (R)-CFMB, a P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and vasodilation.[1][2][3] Its activation by the endogenous ligand adenosine diphosphate (ADP) triggers a signaling cascade that is pivotal in hemostasis and thrombosis.[4][5][6] Consequently, antagonists of the P2Y1 receptor are of significant interest as potential antithrombotic agents.[5][7] (R)-CFMB is one such antagonist. This application note provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on the P2Y1 receptor.

The assay is based on measuring changes in intracellular calcium concentration following receptor activation. The P2Y1 receptor is coupled to the Gq protein, which, upon activation, stimulates phospholipase C (PLC).[5][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[8][9] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust method for assessing receptor activation and its inhibition by antagonists.[10][11][12]

Principle of the Assay

This assay quantifies the ability of a test compound, this compound, to inhibit the ADP-induced calcium mobilization in cells expressing the human P2Y1 receptor. The cells are first loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured before the addition of the antagonist (this compound) and then the agonist (ADP). An increase in fluorescence upon agonist addition indicates a rise in intracellular calcium. In the presence of an effective antagonist, the agonist-induced fluorescence signal will be diminished. The potency of the antagonist is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Signaling Pathway Diagram

P2Y1_Signaling_Pathway cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_cyto Ca²⁺ (intracellular) ER->Ca_cyto Release Ca_ER Ca²⁺ Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Response ADP ADP (Agonist) ADP->P2Y1 Activates RCFMB This compound (Antagonist) RCFMB->P2Y1 Inhibits

Caption: P2Y1 receptor signaling pathway and point of inhibition.

Materials and Reagents

Reagent Supplier Notes
Human P2Y1 Receptor Stable Cell LineCharles River / ATCCe.g., HEK293 or CHO-K1 cells stably expressing the human P2Y1 receptor.[13]
DMEM/F-12 Culture MediumThermo Fisher ScientificSupplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
Fetal Bovine Serum (FBS)Thermo Fisher ScientificHeat-inactivated.
Penicillin-StreptomycinThermo Fisher Scientific10,000 U/mL.
Trypsin-EDTA (0.25%)Thermo Fisher ScientificFor cell detachment.
Phosphate-Buffered Saline (PBS)Thermo Fisher ScientificCalcium and Magnesium free.
Adenosine 5'-diphosphate (ADP)Sigma-AldrichP2Y1 receptor agonist. Prepare a 10 mM stock in water.
This compoundTocris BioscienceP2Y1 receptor antagonist. Prepare a 10 mM stock in DMSO.
FLIPR Calcium 6 Assay KitMolecular DevicesOr equivalent calcium-sensitive dye (e.g., Fluo-4 AM).
Probenecid (optional)Thermo Fisher ScientificAnion-transport inhibitor to prevent dye leakage from some cell lines.[10][11]
Black, clear-bottom 96-well platesGreiner Bio-OneTissue-culture treated.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving compounds.

Experimental Protocol

This protocol is optimized for a 96-well format and is compatible with fluorescence plate readers such as the FlexStation® 3 or FLIPR® system.

Cell Culture and Seeding
  • Culture the human P2Y1 receptor-expressing cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.[12]

  • Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

Preparation of Reagents
  • Assay Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4. If using a dye that requires it, supplement with 2.5 mM probenecid.

  • Dye Loading Solution: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 kit). This typically involves dissolving the dye concentrate in the assay buffer.

  • Compound Plates (Antagonist):

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). These will be the 3X final concentrations.

    • Include a "vehicle control" (assay buffer with the same percentage of DMSO as the highest compound concentration) and a "no agonist" control.

  • Agonist Plate:

    • Prepare a solution of ADP in assay buffer at a concentration that will yield a final EC80 concentration in the assay wells. The EC80 concentration should be predetermined from a separate agonist dose-response experiment. This will be the 3X final concentration.

Assay Procedure

Assay_Workflow Start Start: Culture P2Y1-expressing cells Seed Seed cells into 96-well plates (40-60k cells/well) Start->Seed Incubate1 Incubate for 18-24 hours (37°C, 5% CO₂) Seed->Incubate1 Wash Wash cells with Assay Buffer Incubate1->Wash LoadDye Load cells with Calcium Dye (e.g., Fluo-4 AM) Wash->LoadDye Incubate2 Incubate for 1 hour (37°C, 5% CO₂) LoadDye->Incubate2 PlaceReader Place plate in Fluorescence Reader (e.g., FlexStation®) Incubate2->PlaceReader AddAntagonist Add this compound dilutions (Antagonist Plate) PlaceReader->AddAntagonist Incubate3 Incubate for 15-30 minutes AddAntagonist->Incubate3 AddAgonist Add ADP (Agonist Plate) and measure fluorescence Incubate3->AddAgonist Analyze Analyze Data: Calculate % Inhibition and IC₅₀ AddAgonist->Analyze End End Analyze->End

References

Application Notes and Protocols for Studying Gut Hormone Secretion via GPR55 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: GPR55 Agonists for Studying Gut Hormone Secretion

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for the compound "(R)-CFMB" in the context of gut hormone secretion did not yield any specific publicly available information. Therefore, these application notes focus on the G protein-coupled receptor 55 (GPR55), a known target for modulating gut hormone release, and provide a general framework for studying the effects of GPR55 agonists.

Introduction

Gut hormones, secreted by enteroendocrine cells (EECs) lining the gastrointestinal tract, are critical regulators of metabolism, including glucose homeostasis, appetite, and energy balance.[1][2] Key hormones such as Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY), and Cholecystokinin (CCK) are released in response to nutrient ingestion and play vital roles in physiological processes.[1][3][4] The G protein-coupled receptor 55 (GPR55) has emerged as a novel target in metabolic regulation and is expressed in the gastrointestinal system.[5][6] Activation of GPR55 has been linked to intracellular calcium mobilization, a key trigger for hormone secretion.[7] This document provides an overview of the GPR55 signaling pathway and detailed protocols for utilizing GPR55 agonists to study the secretion of GLP-1, PYY, and CCK from enteroendocrine cells in vitro.

GPR55 Signaling Pathway

GPR55 is a class A G protein-coupled receptor.[8] Unlike classical cannabinoid receptors, GPR55 primarily couples to Gαq and Gα12/13 proteins.[6][8] Upon agonist binding, GPR55 activation initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[7] This rise in intracellular calcium is a crucial downstream event that promotes the fusion of hormone-containing vesicles with the cell membrane, leading to hormone secretion.

GPR55_Signaling_Pathway cluster_intracellular Intracellular GPR55_Agonist GPR55 Agonist GPR55 GPR55 GPR55_Agonist->GPR55 Gq Gαq GPR55->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Produces Gq->PLC Ca_ER Ca²⁺ Stores (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Hormone_Vesicles Hormone Vesicles Ca_cyto->Hormone_Vesicles Triggers fusion Secretion Gut Hormone Secretion (GLP-1, PYY, CCK) Hormone_Vesicles->Secretion Leads to

Caption: GPR55 signaling pathway leading to gut hormone secretion.

Data Presentation

Quantitative data on the effects of GPR55 agonists on gut hormone secretion should be summarized in a clear and structured format to allow for easy comparison. The following table is a template for presenting such data.

GPR55 AgonistConcentration (µM)GLP-1 Secretion (Fold Change vs. Vehicle)PYY Secretion (Fold Change vs. Vehicle)CCK Secretion (Fold Change vs. Vehicle)
Compound X 0.1e.g., 1.5 ± 0.2e.g., 1.3 ± 0.1e.g., 1.8 ± 0.3
1e.g., 2.8 ± 0.4e.g., 2.1 ± 0.3e.g., 3.5 ± 0.5
10e.g., 4.5 ± 0.6e.g., 3.8 ± 0.5e.g., 5.2 ± 0.7
Positive Control e.g., 10e.g., 5.0 ± 0.5e.g., 4.2 ± 0.4e.g., 6.0 ± 0.8
Vehicle Control -1.01.01.0

Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Experimental Protocols

The following protocols provide a general methodology for investigating the effect of GPR55 agonists on gut hormone secretion using the murine enteroendocrine STC-1 cell line, which is known to secrete GLP-1 and CCK. Similar principles can be applied to other relevant cell lines like GLUTag or primary intestinal cultures.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (STC-1 cells) Cell_Seeding 2. Cell Seeding (24-well plates) Cell_Culture->Cell_Seeding Starvation 3. Starvation (Serum-free medium) Cell_Seeding->Starvation Stimulation 4. Stimulation (GPR55 agonist) Starvation->Stimulation Collection 5. Supernatant Collection Stimulation->Collection Quantification 6. Hormone Quantification (ELISA) Collection->Quantification Data_Analysis 7. Data Analysis Quantification->Data_Analysis

Caption: General workflow for studying GPR55 agonist-induced gut hormone secretion.

Cell Culture and Maintenance of STC-1 Cells
  • Cell Line: Murine STC-1 cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.

Hormone Secretion Assay
  • Cell Seeding: Seed STC-1 cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 48 hours.

  • Starvation: On the day of the experiment, gently wash the cells twice with serum-free DMEM. Then, incubate the cells in serum-free DMEM for 2 hours at 37°C to establish a basal secretion level.

  • Preparation of Agonist Solutions: Prepare stock solutions of the GPR55 agonist in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with 0.1% BSA) to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Stimulation: After the starvation period, aspirate the serum-free medium and replace it with 500 µL of the assay buffer containing the GPR55 agonist at various concentrations. Include a vehicle control (assay buffer with solvent) and a positive control (e.g., a known secretagogue like phorbol 12-myristate 13-acetate (PMA) or forskolin).

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. To prevent degradation of the secreted hormones, add a protease inhibitor cocktail (e.g., DPP-4 inhibitor for GLP-1) to the collected supernatant. Centrifuge the supernatant at 4°C to pellet any detached cells and transfer the clear supernatant to a new tube. Store samples at -80°C until analysis.

  • Cell Lysis: After collecting the supernatant, lyse the cells in the wells with a suitable lysis buffer (e.g., RIPA buffer) to determine the total protein content for normalization of hormone secretion data.

Hormone Quantification

The concentration of GLP-1, PYY, and CCK in the collected supernatants can be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • GLP-1 ELISA: Use a specific ELISA kit for active GLP-1 (7-36 amide).

  • PYY ELISA: Use a specific ELISA kit that can measure total PYY or differentiate between PYY(1-36) and PYY(3-36).

  • CCK ELISA: Use a specific ELISA kit for cholecystokinin.

Follow the manufacturer's instructions for the respective ELISA kits. Briefly, this involves adding standards and samples to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution. The absorbance is then read using a microplate reader, and the hormone concentration is calculated based on the standard curve.

Data Analysis
  • Normalize the measured hormone concentrations to the total protein content of the corresponding cell lysate to account for variations in cell number.

  • Express the results as fold change relative to the vehicle control.

  • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects. A p-value of less than 0.05 is typically considered statistically significant.

By following these protocols, researchers can effectively utilize GPR55 agonists as tools to investigate the intricate mechanisms of gut hormone secretion, paving the way for a better understanding of metabolic regulation and the development of novel therapeutic strategies for metabolic diseases.

References

(R)-CFMB: A Potent Tool for Interrogating FFAR2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. Activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are products of gut microbiota fermentation, FFAR2 plays a crucial role in regulating immune responses, insulin secretion, and adipogenesis. The study of FFAR2 signaling has been greatly advanced by the development of synthetic ligands. Among these, (R)-CFMB has been identified as a potent and selective agonist, providing a valuable chemical tool to dissect the complex signaling cascades initiated by this receptor. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate FFAR2 signaling.

This compound: A Selective FFAR2 Agonist

This compound, the R-enantiomer of CFMB, is a synthetic agonist of FFAR2. While CFMB is a full agonist of both FFAR2 and FFAR3, the (R)-enantiomer displays a degree of selectivity that makes it a useful tool for specifically probing FFAR2 function.[1] Its ability to activate FFAR2 initiates downstream signaling through two primary G protein pathways: Gαq/11 and Gαi/o.

Data Presentation: Potency and Efficacy of CFMB

The following table summarizes the reported potency of CFMB at the human and rat FFAR2 orthologs, as well as its effect on downstream signaling pathways. It is important to note that while this compound is considered the more active enantiomer, some studies do not specify the enantiomeric form used.

LigandReceptorAssay TypeCell LineParameterValueReference
CFMBhuman FFAR2Not SpecifiedNot SpecifiedEC500.8 µM[1]
CFMBrat FFAR2Not SpecifiedNot SpecifiedEC500.2 µM[1]
CFMBhuman FFAR2cAMP InhibitionCHOIC500.7 µM[1]
CFMBNot SpecifiedNot SpecifiedNot SpecifiedEC50~0.7 µM

FFAR2 Signaling Pathways

Activation of FFAR2 by this compound leads to the engagement of distinct downstream signaling cascades, primarily through the Gαq/11 and Gαi/o pathways.

Gαq/11 Signaling Pathway

The Gαq/11 pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of downstream effectors like Extracellular signal-Regulated Kinase (ERK).

FFAR2_Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol R_CFMB This compound FFAR2 FFAR2 R_CFMB->FFAR2 Binds Gq Gαq/11 FFAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Phosphorylation PKC->ERK

Caption: FFAR2 Gαq/11 Signaling Pathway.

Gαi/o Signaling Pathway

Conversely, the Gαi/o pathway inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. This pathway plays a crucial role in modulating cellular processes regulated by cAMP-dependent protein kinase (PKA).

FFAR2_Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol R_CFMB This compound FFAR2 FFAR2 R_CFMB->FFAR2 Binds Gi Gαi/o FFAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: FFAR2 Gαi/o Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound on FFAR2 signaling.

Experimental Workflow Overview

A typical workflow for assessing the effect of this compound on FFAR2 involves cell culture, compound treatment, and subsequent measurement of a specific signaling event.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO-hFFAR2) Treatment Cell Treatment with this compound Cell_Culture->Treatment Compound_Prep This compound Preparation (Serial Dilution) Compound_Prep->Treatment Assay Signaling Assay Treatment->Assay Data_Acq Data Acquisition Assay->Data_Acq Data_Analysis Data Analysis (EC50/IC50 Determination) Data_Acq->Data_Analysis

Caption: General Experimental Workflow.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the this compound-induced increase in intracellular calcium in cells expressing FFAR2, a hallmark of Gαq/11 activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human FFAR2 (hFFAR2)

  • Cell Culture Medium (e.g., Ham's F-12 or DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (optional, to prevent dye extrusion)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: The day before the assay, seed the FFAR2-expressing cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in DMSO and then diluting it in Assay Buffer. Probenecid can be added to the buffer to a final concentration of 2.5 mM.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer. It is recommended to prepare these solutions at a concentration 4-fold higher than the final desired concentration.

    • Prepare a vehicle control (e.g., Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).

  • Calcium Mobilization Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-4).

    • Program the instrument for a kinetic read, measuring fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.

    • Initiate the reading and, after establishing a baseline fluorescence (typically 15-30 seconds), add 25 µL of the 4X this compound dilutions or vehicle control to the respective wells.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Inhibition Assay

This protocol outlines a method to measure the this compound-mediated inhibition of adenylyl cyclase activity, which is indicative of Gαi/o coupling. This is typically measured as a decrease in forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing hFFAR2

  • Cell Culture Medium

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF or AlphaScreen-based)

  • White 384-well microplates

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Preparation: Harvest FFAR2-expressing cells and resuspend them in Stimulation Buffer containing IBMX (typically 0.5 mM).

  • Compound and Forskolin Preparation:

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Prepare a solution of forskolin in Stimulation Buffer at a concentration that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized for the cell line).

  • Assay Procedure (example using HTRF):

    • Dispense cells into a white 384-well plate (e.g., 2,000-5,000 cells/well in 5 µL).

    • Add 5 µL of the this compound serial dilutions or vehicle control to the appropriate wells.

    • Add 5 µL of the forskolin solution to all wells except for the basal control wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Calculate the percent inhibition of the forskolin response for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of this compound-induced phosphorylation of ERK1/2 by Western blotting, a downstream event of FFAR2 activation.

Materials:

  • FFAR2-expressing cells

  • Cell Culture Medium

  • Serum-free medium

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed FFAR2-expressing cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes) at 37°C. Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

    • Quantify the band intensities for both phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK represents the level of ERK activation.

Conclusion

This compound serves as an invaluable pharmacological tool for elucidating the intricate signaling mechanisms of FFAR2. The detailed protocols provided herein offer a robust framework for researchers to investigate the effects of this potent agonist on key downstream signaling events, including calcium mobilization, cAMP modulation, and ERK phosphorylation. By employing these methodologies, scientists can further unravel the physiological and pathological roles of FFAR2, paving the way for the development of novel therapeutics for metabolic and inflammatory disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CFMB is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, a non-selective cation channel, is a key sensor for cold temperatures and is activated by cooling agents like menthol and icilin. Its involvement in pain pathways and other physiological processes has made it an attractive target for therapeutic intervention. These application notes provide recommended concentrations and detailed protocols for the in vitro characterization of this compound using common cell-based assays.

The following data is representative of potent and selective TRPM8 antagonists and should serve as a guide for designing experiments with this compound.

Data Presentation: Recommended Concentration Ranges for In Vitro Assays

The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. The following table summarizes typical concentration ranges and key quantitative parameters for potent TRPM8 antagonists in common in vitro assays.

In Vitro AssayCell LineAgonist (Concentration)This compound Concentration RangeKey Parameter (Typical Range)Reference Compound
Calcium Imaging (FLIPR, FlexStation) HEK293 expressing human or rat TRPM8Menthol (10-100 µM)1 nM - 10 µMIC50: 10 nM - 1 µMAMTB, BCTC
Icilin (0.1-1 µM)1 nM - 10 µMIC50: 10 nM - 1 µMM8-B
Cold Stimulation (Temperature drop to 15-22°C)1 nM - 10 µMIC50: 10 nM - 1 µM
Automated Patch Clamp HEK293 expressing human or rat TRPM8Menthol (10-100 µM)1 nM - 10 µMIC50: 1 nM - 500 nMPBMC, CTPC
Manual Whole-Cell Patch Clamp Primary sensory neurons (e.g., DRG neurons)Menthol (10-100 µM)1 nM - 10 µM% Inhibition at a given concentration
Cold Stimulation (Ramp down to <25°C)1 nM - 10 µMShift in activation threshold

Note: IC50 values are highly dependent on the agonist concentration used. It is recommended to perform full dose-response curves to accurately determine the potency of this compound.

Experimental Protocols

Calcium Imaging Assay for TRPM8 Antagonist Activity

This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of agonist-induced calcium influx in cells expressing TRPM8.

Materials:

  • HEK293 cells stably expressing human or rat TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • This compound stock solution (e.g., 10 mM in DMSO)

  • TRPM8 agonist stock solution (e.g., Menthol, 100 mM in ethanol; Icilin, 10 mM in DMSO)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • The day before the assay, seed HEK293-TRPM8 cells into black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Aspirate the cell culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

    • After incubation, gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well as required by the plate reader.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 7-point dose-response curve, starting from 10 µM with 1:3 or 1:5 dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare the TRPM8 agonist solution in assay buffer at a concentration that is 2-5 times the final desired concentration (e.g., 2X). The final agonist concentration should be around its EC50 or EC80 value to ensure a robust signal window.

    • Place the assay plate into the fluorescent plate reader.

    • Set the instrument to record a baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add the agonist solution to the wells.

    • Continue to record the fluorescence signal for 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal inhibition (e.g., a high concentration of a known TRPM8 antagonist, 100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology Assay: Whole-Cell Patch Clamp

This protocol outlines the procedure for measuring the inhibitory effect of this compound on TRPM8-mediated currents using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells transiently or stably expressing TRPM8

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2, 2 ATP-Mg; pH 7.2 with CsOH.

  • Patch pipettes (2-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

  • Perfusion system for rapid solution exchange

  • This compound and agonist stock solutions

Protocol:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and patch-clamp recording 24-48 hours before the experiment.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

  • Whole-Cell Recording:

    • Approach a single cell with a patch pipette filled with the internal solution.

    • Form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • TRPM8 Current Elicitation and Inhibition:

    • Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to record baseline currents.

    • Apply a TRPM8 agonist (e.g., 100 µM Menthol) via the perfusion system to activate TRPM8 channels and record the resulting currents.

    • Once a stable agonist-evoked current is established, co-apply the agonist with different concentrations of this compound.

    • Record the currents in the presence of this compound to determine the extent of inhibition.

    • A washout step with the agonist alone can be performed to check for reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-response curve and fit the data to determine the IC50 value.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Allows Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential (in neurons) Depolarization->AP Cellular_Response Cellular Response (e.g., Sensation of Cold) AP->Cellular_Response R_CFMB This compound R_CFMB->TRPM8 Inhibits

Caption: Simplified signaling pathway of TRPM8 channel activation and its inhibition by this compound.

Experimental Workflow for Calcium Imaging Assay

Calcium_Imaging_Workflow A 1. Seed HEK293-TRPM8 cells in 96/384-well plate B 2. Incubate overnight A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Wash to remove excess dye C->D E 5. Add this compound dilutions and incubate D->E F 6. Measure baseline fluorescence E->F G 7. Add TRPM8 agonist F->G H 8. Measure fluorescence change G->H I 9. Analyze data and determine IC50 H->I

Caption: Step-by-step workflow for the TRPM8 antagonist calcium imaging assay.

Logical Relationship of Experimental Data Analysis

Data_Analysis_Logic Raw_Data Raw Fluorescence Data (Time vs. Intensity) Peak_Fluorescence Calculate Peak Fluorescence (ΔF = F_max - F_baseline) Raw_Data->Peak_Fluorescence Normalization Normalize Data (% Inhibition) Peak_Fluorescence->Normalization Dose_Response Plot % Inhibition vs. log[this compound] Normalization->Dose_Response Curve_Fit Fit to Four-Parameter Logistic Equation Dose_Response->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Logical flow of data analysis for determining the IC50 of this compound.

Application Notes and Protocols: Preparing (R)-CF3-Me-BODIPY Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(R)-CF3-Me-BODIPY, herein referred to as (R)-CFMB, belongs to the BODIPY (boron-dipyrromethene) family of fluorescent dyes. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.[1][2] The trifluoromethyl (CF3) group, as seen in related meso-CF3-BODIPY compounds, can shift the emission spectra to the far-red region and enhance fluorescence rates.[3]

Proper preparation of stock solutions is a critical first step for ensuring the reproducibility and accuracy of experiments involving fluorescent probes. Due to their generally hydrophobic nature, BODIPY dyes are often poorly soluble in aqueous solutions but readily dissolve in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[4][] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure optimal performance and stability.

Quantitative Data Summary

The following table provides reference data for a common BODIPY dye, BODIPY 493/503, as specific data for this compound is not widely available. Researchers should always refer to the manufacturer's certificate of analysis for the exact molecular weight and properties of their specific this compound compound.

PropertyExample Value (BODIPY 493/503)This compound (User to Input)
Molecular Weight ( g/mol ) 262.11[2][Insert from Certificate of Analysis]
Typical Stock Concentration 1-10 mM[1][Determine based on exp. needs]
Common Solvents DMSO[4][6], DMF, Ethanol[4][7][Confirm with manufacturer's data]
Storage Temperature -20°C or -80°C[1][6][Confirm with manufacturer's data]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. Adjust the mass of the compound or volume of solvent accordingly to achieve the desired concentration.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect stability.

  • Weighing: Carefully weigh the desired amount of this compound powder. For small quantities, it is often best to dissolve the entire contents of the manufacturer's vial to avoid inaccuracies from weighing very small masses.

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    Example for 1 mg of a compound with MW = 350 g/mol : Volume (µL) = (0.001 g / (350 g/mol x 0.010 mol/L)) * 1,000,000 = 285.7 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming or sonication may be used if dissolution is difficult, but always refer to the manufacturer's stability data first.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the fluorophore, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil.[1]

  • Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light.[1][8]

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh Powder or Use Entire Vial equilibrate->weigh calculate Calculate Solvent Volume (e.g., DMSO) weigh->calculate add_solvent Add Solvent to Vial calculate->add_solvent dissolve Vortex/Sonicate Until Dissolved add_solvent->dissolve aliquot Aliquot into Light-Protected Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store finish End: Ready-to-Use Stock Solution store->finish

References

Application Notes and Protocols for Preclinical Administration of (R)-CFMB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific preclinical data for a compound designated "(R)-CFMB" or "(R)-CF3-Me-BIPN" is not publicly available in the scientific literature. The following application notes and protocols are provided as a comprehensive template based on established methodologies for the preclinical evaluation of novel antidepressant and anxiolytic compounds in rodent models. All quantitative data tables are presented as templates to be populated with experimental findings.

Introduction

This compound is a novel compound under investigation for its potential therapeutic effects. Preclinical animal studies are essential to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, providing critical information on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in relevant disease models. This document outlines standardized protocols for the administration of this compound to rodents via common routes—oral (PO), intraperitoneal (IP), and intravenous (IV)—and for the subsequent evaluation of its potential antidepressant and anxiolytic-like effects.

Compound Handling and Vehicle Preparation

Proper handling and formulation of the test compound are critical for ensuring accurate and reproducible results.

2.1. Handling

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for specific handling and storage requirements.

2.2. Common Vehicle Solutions The choice of vehicle depends on the solubility of this compound and the route of administration. The simplest vehicle is preferred to minimize confounding effects.

Vehicle ComponentConcentration (Typical)SuitabilityNotes
Saline (0.9% NaCl) -IV, IP, POIdeal for water-soluble compounds.
Phosphate-Buffered Saline (PBS) pH 7.4IV, IP, POBuffered alternative to saline.
Carboxymethylcellulose (CMC) 0.5% - 1.0% (w/v) in waterPOCommon for oral suspensions of insoluble compounds.
Tween 80 0.1% - 5% (v/v) in saline/waterIV, IP, POSurfactant used to increase solubility. Can cause histamine release at higher concentrations.
Polyethylene Glycol 300/400 (PEG300/400) 10% - 40% (v/v) in saline/waterIV, IP, POCo-solvent for poorly soluble compounds. Can be viscous.
Dimethyl Sulfoxide (DMSO) <10% (v/v) in saline/PEGIV, IP, POPotent solvent, but can have intrinsic biological effects. Use minimal amount necessary.
Corn Oil -POFor highly lipophilic compounds.

Preparation Example (Suspension for Oral Gavage): To prepare a 0.5% CMC vehicle, slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile water while stirring continuously until fully dissolved. To formulate this compound, weigh the required amount of the compound, triturate it with a small amount of the 0.5% CMC vehicle to form a paste, and then gradually add the remaining vehicle to achieve the final desired concentration, ensuring the suspension is homogenous before administration.

Administration Route Protocols

All procedures should be approved by the institution's Animal Care and Use Committee (IACUC).

Oral Gavage (PO) Administration

Oral gavage ensures accurate dosing directly into the stomach.

Materials:

  • This compound formulation

  • Appropriate volume syringe (e.g., 1 mL)

  • 20-22 gauge, 1.5-inch curved, ball-tipped gavage needle

  • Animal scale

Protocol:

  • Weigh the mouse to calculate the precise volume for administration. The typical maximum volume for oral gavage in mice is 10 mL/kg.

  • Draw the calculated volume of the this compound formulation into the syringe.

  • Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

  • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, just off-center to avoid the trachea.

  • Advance the needle slowly and smoothly along the roof of the mouth until it passes the esophagus. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw and restart.

  • Once the needle is properly positioned, dispense the solution steadily.

  • Withdraw the needle in a single, smooth motion.

  • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • This compound formulation (must be sterile)

  • 1 mL syringe

  • 25-27 gauge needle

  • 70% ethanol wipes

  • Animal scale

Protocol:

  • Weigh the mouse and calculate the required injection volume. The typical maximum volume for IP injection in mice is 10 mL/kg.

  • Prepare the syringe with the this compound formulation.

  • Restrain the mouse in a supine position with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at a 10-20 degree angle, bevel up.

  • Aspirate gently by pulling back the plunger to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

  • If the aspiration is clear, inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any adverse reactions.

Intravenous (IV) Injection

IV injection provides immediate and 100% bioavailability. The lateral tail vein is the most common site in mice.

Materials:

  • This compound formulation (must be sterile and completely solubilized)

  • 1 mL syringe or insulin syringe

  • 27-30 gauge needle

  • A mouse restrainer

  • Heat lamp or warm water bath

  • 70% ethanol wipes

Protocol:

  • Weigh the mouse and calculate the injection volume. The maximum bolus volume for IV injection in mice is 5 mL/kg.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for 30-60 seconds to induce vasodilation, making the lateral veins more visible.

  • Place the mouse in a suitable restrainer, leaving the tail exposed.

  • Wipe the tail with a 70% ethanol wipe to clean the area and improve vein visibility.

  • Immobilize the tail with one hand. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).

  • Successful entry into the vein is often confirmed by a small flash of blood in the needle hub.

  • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse effects.

Data Presentation: Quantitative Summary Tables (Templates)

The following tables should be used to summarize experimental data obtained from pharmacokinetic and pharmacodynamic studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀-t (ng·h/mL) AUC₀-inf (ng·h/mL) t½ (h) CL (mL/h/kg) Vd (L/kg) F (%)
IV N/A
IP
PO

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the curve to the last measurable time point; AUC₀-inf: Area under the curve extrapolated to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Pharmacodynamic Effects of this compound in Behavioral Models

Behavioral Test Dose (mg/kg) Route Key Parameter Measured Vehicle Control (Mean ± SEM) This compound Treated (Mean ± SEM) % Change vs. Control p-value
Forced Swim Test Immobility Time (s)
Tail Suspension Test Immobility Time (s)
Sucrose Preference Test Sucrose Preference (%)
Elevated Plus Maze Time in Open Arms (s)

| Elevated Plus Maze | | | Open Arm Entries (%) | | | | |

Experimental Protocols & Visualizations

Experimental Workflow for Efficacy Screening

The following workflow outlines a typical study to assess the antidepressant-like effects of this compound.

G cluster_0 Phase 1: Dosing & Acclimation cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Sample Collection & Analysis A Acclimation to Facility (1 week) B This compound or Vehicle Administration (e.g., single dose, IP) A->B C Wait Period (e.g., 30-60 min for peak effect) B->C D Behavioral Test Battery (e.g., Elevated Plus Maze followed by Forced Swim Test) C->D Test Session E Euthanasia & Tissue Collection (e.g., Brain, Blood) D->E Post-Testing F Sample Processing (e.g., Plasma separation, Brain homogenization) E->F G Biochemical Analysis (e.g., Drug concentration, Biomarker levels) F->G

Caption: General experimental workflow for preclinical efficacy testing.

Forced Swim Test (FST) Protocol

The FST is a common test to screen for antidepressant-like activity.[1][2][3]

  • Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25°C).

  • Procedure:

    • Administer this compound or vehicle as per the study design (e.g., 30-60 minutes before the test).

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is 6 minutes.[1]

    • A video recording system is used to score the animal's behavior.

  • Scoring: The key measure is "immobility time," typically scored during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol

The TST is another widely used model for assessing antidepressant-like efficacy.[4][5][6]

  • Apparatus: A suspension box or bar from which the mouse can be hung by its tail.

  • Procedure:

    • Administer this compound or vehicle prior to the test.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes.[4][5]

  • Scoring: An observer or automated video-tracking software measures the total time the mouse remains immobile. A reduction in immobility time suggests an antidepressant-like effect.

Hypothetical Signaling Pathway for this compound

Many modern antidepressants are thought to exert their effects by modulating neurotrophic signaling cascades. This diagram illustrates a potential mechanism of action.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Outcomes RCFMB This compound Receptor Target Receptor (e.g., TrkB) RCFMB->Receptor Activates/Modulates BDNF BDNF BDNF->Receptor Binds PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptogenesis Increased Synaptogenesis mTOR->Synaptogenesis Neurogenesis Enhanced Neurogenesis mTOR->Neurogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant Neurogenesis->Antidepressant

Caption: Hypothetical BDNF/TrkB-mTOR signaling pathway.

References

Troubleshooting & Optimization

(R)-CFMB solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-CFMB. Our aim is to address common challenges, particularly those related to solubility, to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is understood to be TFMB-(R)-2-HG, a cell-permeable derivative of (R)-2-hydroxyglutarate ((R)-2-HG). Its primary mechanism of action is the competitive inhibition of α-ketoglutarate-dependent dioxygenases.[1][2] Notably, it targets histone demethylases such as KDM2B (Lysine-specific demethylase 2B) and the RNA demethylase FTO (fat mass and obesity-associated protein).[1] By inhibiting these enzymes, this compound can modulate various cellular signaling pathways.

Q2: In which research areas is this compound typically used?

This compound is primarily utilized in cancer research, particularly in the study of acute myeloid leukemia (AML) and glioma.[1] Its ability to influence epigenetic modifications and RNA methylation makes it a valuable tool for investigating the role of these processes in tumorigenesis and cell differentiation.[1][2]

Q3: What are the known signaling pathways affected by this compound?

Through its inhibition of KDM2B and FTO, this compound can impact several critical signaling pathways, including:

  • Wnt/β-catenin signaling: FTO has been shown to regulate this pathway, and its inhibition can lead to a decrease in canonical Wnt signaling.[3][4][5]

  • PI3K/Akt/mTOR pathway: KDM2B is known to activate this pathway, suggesting that its inhibition by this compound could lead to its downregulation.[6][7]

  • TGF-β signaling: FTO can regulate the TGF-β signaling pathway, indicating another potential avenue of modulation by this compound.[8][9]

Below is a diagram illustrating the potential impact of this compound on these signaling pathways.

R_CFMB_Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_pathways Affected Signaling Pathways R_CFMB This compound (TFMB-(R)-2-HG) KDM2B KDM2B R_CFMB->KDM2B inhibits FTO FTO R_CFMB->FTO inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway KDM2B->PI3K_Akt_mTOR activates Wnt_beta_catenin Wnt/β-catenin Pathway FTO->Wnt_beta_catenin regulates TGF_beta TGF-β Pathway FTO->TGF_beta regulates

Figure 1. this compound Signaling Pathway Modulation

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving properly.

Poor solubility is a common issue with many small molecule inhibitors. The following sections provide potential solutions and detailed protocols to address this challenge.

Initial Solubility and Solvent Selection

This compound is a hydrophobic molecule and, as such, exhibits poor solubility in aqueous solutions. The recommended starting solvent is dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)30 mg/mLCayman Chemical[2]
EthanolData not available-
WaterInsolubleGeneral knowledge
Recommended Protocol for Preparing a Stock Solution

This protocol is designed to minimize precipitation and ensure a homogenous stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed powder). A common stock concentration is 10 mM.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Warming (Optional): If the compound does not fully dissolve, you can warm the solution in a water bath set to 37°C for 5-10 minutes. Vortex again after warming. Caution: Avoid excessive heat, as it may degrade the compound.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow for Cell-Based Assays

Precipitation of the compound upon dilution into aqueous cell culture media is a frequent problem. The following workflow is designed to mitigate this issue.

experimental_workflow Workflow for Preparing this compound Working Solutions start Start with this compound Stock Solution in DMSO intermediate_dilution Prepare an intermediate dilution in cell culture medium (e.g., 10x final concentration) start->intermediate_dilution vortex_briefly Vortex briefly (2-3 seconds) intermediate_dilution->vortex_briefly final_dilution Immediately add the intermediate dilution to the cell culture plate to achieve the final concentration vortex_briefly->final_dilution mix_gently Mix gently by swirling the plate final_dilution->mix_gently incubate Incubate cells as per experimental protocol mix_gently->incubate

Figure 2. this compound Working Solution Preparation Workflow

Detailed Protocol for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your compound in pre-warmed (37°C) cell culture medium. For example, if your final desired concentration is 10 µM, you could prepare a 100 µM (10x) intermediate solution.

  • Rapid Dilution and Mixing: Immediately after preparing the intermediate dilution, vortex it for a few seconds and then add the required volume to your cell culture plates to achieve the final concentration.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9]

Troubleshooting Persistent Precipitation

If you continue to experience precipitation, consider the following strategies:

  • Co-solvents: While DMSO is the primary solvent, using a co-solvent like ethanol in the stock preparation is a common technique for poorly soluble drugs.[10] However, the final concentration of all organic solvents in the cell culture medium should be kept to a minimum.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[10] While altering the pH of cell culture media is generally not advisable, for in vitro biochemical assays, you may have more flexibility to adjust the buffer pH to a range that favors compound solubility.

  • Use of Surfactants: For in vitro assays that do not involve live cells, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to the assay buffer can help maintain compound solubility.[11]

  • Sonication: Brief sonication of the stock solution or intermediate dilutions can sometimes help to break up small aggregates and improve dissolution. Use a bath sonicator to avoid excessive heating.

  • Fresh Preparations: Always prepare fresh working solutions from your frozen stock for each experiment to avoid issues with compound stability and solubility over time.

References

Technical Support Center: (R)-CF3-Me-BODIPY ((R)-CFMB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of (R)-CF3-Me-BODIPY ((R)-CFMB) in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating or showing inconsistent fluorescence in my aqueous buffer?

This compound, like many BODIPY dyes, is inherently hydrophobic. When introduced into an aqueous environment, it has a strong tendency to aggregate and precipitate out of solution.[1][] This aggregation can lead to quenching of fluorescence or unpredictable fluorescence signals, resulting in poor reproducibility in experiments. The issue is often exacerbated by high concentrations of the dye and prolonged incubation times in aqueous media.[]

Q2: What is the recommended solvent for preparing this compound stock solutions?

It is highly recommended to prepare stock solutions of this compound in a dry organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][] A concentration range of 1-10 mM is generally advisable for the stock solution. These stock solutions should be stored at -20°C or -80°C, protected from light, to ensure long-term stability.

Q3: How should I prepare my working solution of this compound in an aqueous buffer?

To minimize precipitation, the stock solution of this compound should be diluted into your aqueous buffer (e.g., PBS) immediately before use.[1] It is crucial to shake the solution vigorously upon dilution to ensure proper mixing. The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept to a minimum, typically below 0.1%, to avoid any potential cytotoxic effects in cell-based assays.[]

Q4: What is the expected photostability of this compound?

Q5: How does pH affect the stability of this compound?

The stability of BODIPY dyes can be pH-dependent. While some are relatively stable across a range of pH values, extreme acidic or basic conditions can lead to decomposition. For instance, some BODIPY derivatives have shown instability in the presence of strong acids like trifluoroacetic acid (TFA). It is advisable to test the stability of this compound in your specific buffer system if you are working at non-neutral pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitate or cloudy solution after dilution in aqueous buffer. High hydrophobicity of this compound leading to aggregation and precipitation.[1]- Prepare fresh working solutions immediately before each experiment.- Vigorously shake or vortex the solution upon dilution.- Decrease the final concentration of this compound in the working solution.- Increase the proportion of the initial organic solvent (e.g., DMSO), if experimentally permissible, but keep it minimal to avoid artifacts.
Weak or no fluorescence signal. - Dye aggregation leading to fluorescence quenching.- Low concentration of the dye.- Photobleaching.- Follow the recommended procedure for preparing the working solution to minimize aggregation.- Optimize the working concentration of this compound for your specific application.- Protect the sample from light during incubation and imaging.
High background fluorescence. - Non-specific binding of this compound aggregates.- Excess unbound dye.- Reduce the working concentration of the dye.- Increase the number and duration of washing steps after staining to remove unbound dye.[]
Inconsistent results between experiments. - Degradation of this compound stock solution.- Inconsistent preparation of working solutions.- Degradation of this compound in the aqueous buffer over the course of the experiment.- Store the stock solution properly at low temperature and protected from light.- Standardize the protocol for preparing the working solution, ensuring it is made fresh each time.- Minimize the incubation time in the aqueous buffer.

Experimental Protocols

Protocol for Preparing this compound Working Solution

  • Prepare Stock Solution: Dissolve this compound in dry DMSO or ethanol to a final concentration of 1-10 mM.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

  • Prepare Working Solution: Immediately before use, dilute the stock solution into the desired aqueous buffer (e.g., PBS) to the final working concentration (typically in the µM range).

  • Mixing: Vortex the solution vigorously for at least 30 seconds to ensure thorough mixing and minimize immediate precipitation.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Protocol for Assessing this compound Stability in Aqueous Solution

Due to the lack of specific quantitative stability data for this compound, users can assess its stability in their experimental buffer using the following general protocol:

  • Prepare this compound Solution: Prepare a working solution of this compound in the aqueous buffer of interest following the protocol above.

  • Initial Measurement: Immediately after preparation (t=0), measure the absorbance and fluorescence of the solution using a spectrophotometer and a fluorometer, respectively.

  • Incubation: Incubate the solution under your experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Measurements: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and measure their absorbance and fluorescence.

  • Data Analysis: Plot the absorbance and fluorescence intensity as a function of time. A decrease in absorbance or fluorescence intensity over time indicates degradation or precipitation of the dye. The rate of degradation can be determined from the slope of this plot.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Preparation cluster_exp Experiment stock Prepare 1-10 mM Stock Solution in dry DMSO or Ethanol store Store at -20°C to -80°C (Protected from Light) stock->store Long-term dilute Dilute Stock into Aqueous Buffer (Immediately Before Use) store->dilute For each experiment vortex Vortex Vigorously dilute->vortex use Use Immediately in Experiment vortex->use

Caption: Workflow for preparing this compound solutions.

logical_relationship Troubleshooting Logic for this compound Instability issue Issue: Precipitation or Inconsistent Fluorescence cause1 Primary Cause: Hydrophobicity & Aggregation issue->cause1 cause2 Contributing Factors: - High Concentration - Long Incubation - Improper Preparation issue->cause2 solution_cat Solutions cause1->solution_cat cause2->solution_cat solution1 Optimize Preparation: - Fresh Dilution - Vigorous Mixing solution_cat->solution1 solution2 Adjust Conditions: - Lower Concentration - Shorter Incubation Time solution_cat->solution2 solution3 Improve Protocol: - Increase Wash Steps - Protect from Light solution_cat->solution3

References

troubleshooting (R)-CFMB experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-CFMB

Introduction: this compound is a novel, potent, and selective positive allosteric modulator (PAM) of the Fictional G-Protein Coupled Receptor (FGPCR). It is intended for in vitro research use to investigate the potentiation of FGPCR signaling, which is known to involve Gαq coupling and subsequent activation of the phospholipase C (PLC) pathway. This guide provides solutions to common experimental issues to ensure data integrity and reproducibility.

Troubleshooting & FAQs

This section addresses specific issues researchers may encounter when working with this compound.

❓ Question 1: I am observing significant variability in the EC50 value of the orthosteric agonist when this compound is present. What could be the cause?

Answer: EC50 shift variability is a common issue and can stem from several factors related to compound handling, assay conditions, and cell health.

  • Compound Solubility and Stability: Poor solubility is a frequent cause of variable data in bioassays.[1] this compound is highly lipophilic and can precipitate when diluted into aqueous assay buffers, leading to an inaccurate final concentration. Ensure the final DMSO concentration is consistent and ideally below 0.5%.

  • Assay Buffer Composition: The presence of serum proteins (e.g., BSA) in the assay buffer can bind to this compound, reducing its free concentration and thus its apparent potency. Quantify and maintain a consistent protein concentration in your buffer.

  • Cell Health and Passage Number: Cells with high passage numbers can exhibit altered receptor expression levels or signaling efficiency. Use cells within a consistent, low passage range for all experiments.

  • Orthosteric Agonist Concentration: For PAM screening, using a submaximal (e.g., EC20) concentration of the orthosteric agonist is crucial.[2] Fluctuations in the agonist concentration will directly impact the potentiation observed with this compound.

Below is a workflow to diagnose the source of variability.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Inconsistent EC50 check_sol Check Compound Prep & Solubility start->check_sol sol_issue Is precipitate visible? Is final DMSO >0.5%? check_sol->sol_issue Evaluate check_buffer Verify Assay Buffer Composition buffer_issue Does buffer contain serum/BSA? check_buffer->buffer_issue Evaluate check_cells Assess Cell Health & Passage cell_issue Is passage number >20? check_cells->cell_issue Evaluate check_agonist Confirm Agonist Concentration agonist_issue Is agonist prep fresh & accurate? check_agonist->agonist_issue Evaluate sol_issue->check_buffer No sol_fix Optimize Dilution. Use Sonication. Lower DMSO. sol_issue->sol_fix Yes buffer_issue->check_cells No buffer_fix Use serum-free buffer or constant BSA %. buffer_issue->buffer_fix Yes cell_issue->check_agonist No cell_fix Thaw new, low passage vial. cell_issue->cell_fix Yes agonist_fix Prepare fresh agonist stock & verify. agonist_issue->agonist_fix Yes end Result: Stable EC50 agonist_issue->end No sol_fix->check_buffer buffer_fix->check_cells cell_fix->check_agonist agonist_fix->end

Caption: Troubleshooting workflow for inconsistent EC50 values.

❓ Question 2: At high concentrations, this compound shows activity even without the orthosteric agonist. Is it an agonist?

Answer: While this compound has shown some agonist activity at very high concentrations (>30 µM) in highly sensitive assay systems, it is primarily a PAM. The observed signal in the absence of an orthosteric agonist is often due to experimental artifacts.

  • Compound Autofluorescence: this compound contains a fluorophore that can emit light in the same range as common calcium indicators (e.g., Fluo-4), creating a false-positive signal. This is a known risk for fluorescent compounds in calcium mobilization assays.[3]

  • Off-Target Activity: At high concentrations, many small molecules can interact with unintended biological targets, leading to a cellular response that is independent of FGPCR.

  • Solubility Limit: Above its solubility limit, this compound may form micro-precipitates that scatter light, which can be misinterpreted as a signal in some plate readers.[1][4]

To determine the cause, run two key control experiments:

  • Empty Vector Control: Test this compound on cells that do not express FGPCR. A signal in these cells indicates an off-target effect or assay interference.

  • Compound-Only Plate: Read a plate containing only assay buffer and this compound (no cells). A signal here confirms autofluorescence or precipitation artifacts.

G start High background signal observed with this compound alone exp1 Experiment 1: Test on parental cells (no FGPCR expression) start->exp1 decision1 Signal Observed? exp1->decision1 exp2 Experiment 2: Test on empty well (no cells) decision1->exp2 Yes res3 Conclusion: Potential weak agonism at FGPCR decision1->res3 No decision2 Signal Observed? exp2->decision2 res1 Conclusion: Off-Target Effect decision2->res1 No res2 Conclusion: Autofluorescence or Precipitation Artifact decision2->res2 Yes

Caption: Decision tree for diagnosing high background signals.

❓ Question 3: How should I prepare and handle this compound to ensure solubility?

Answer: Proper handling is critical to prevent compound precipitation, which can lead to inaccurate and variable results.[1][4]

  • Stock Solution: Prepare a high-concentration stock solution (10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).[4] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution: When preparing working solutions, perform serial dilutions in 100% DMSO first. The final dilution step into aqueous assay buffer should be done rapidly and with vigorous mixing (vortexing or trituration) to minimize precipitation. This is known as assessing kinetic solubility.[5][6]

  • Final Concentration: The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤0.5%) to avoid solvent effects on the cells.

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh dissolving power for lipophilic compounds.
Stock Concentration 10-20 mMMinimizes the volume of DMSO added to assays.
Storage -20°C or -80°C (in aliquots)Prevents degradation and avoids freeze-thaw cycles.
Dilution Method Serial dilution in DMSO before adding to aqueous bufferPrevents compound from crashing out of solution.
Final DMSO % ≤0.5%Reduces solvent-induced cytotoxicity or artifacts.
Aqueous Buffer Temp Room Temperature or 37°CDiluting into cold buffer can decrease solubility.

Table 1: Recommended Handling and Solubility Parameters for this compound.

Key Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed to measure FGPCR activation by monitoring changes in intracellular calcium using a fluorescent indicator dye on a plate-based reader (e.g., FLIPR).

  • Cell Plating: Seed HEK293 cells stably expressing FGPCR into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in Hanks' Balanced Salt Solution (HBSS).

  • Incubation: Remove cell plates from the incubator and add an equal volume of the dye-loading solution to each well. Incubate for 60 minutes at 37°C.[7]

  • Compound Preparation: During incubation, prepare a compound plate. Serially dilute this compound in DMSO, then dilute into HBSS to a 2X final concentration. Separately, prepare a 2X solution of the orthosteric agonist at its EC20 concentration.

  • Assay Measurement: Place both the cell plate and compound plate into the reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the this compound solution and measure the fluorescence signal for 2-3 minutes to observe any direct agonist effect.

    • Add the orthosteric agonist solution and continue reading for another 2-3 minutes to measure the potentiated response.

  • Data Analysis: Calculate the change in fluorescence (Max - Min) and plot the concentration-response curves to determine EC50 values.

Quantitative Data Summary

The following table summarizes the typical pharmacological characteristics of this compound at FGPCR in optimized assay conditions.

ParameterValueAssay Condition
PAM EC50 150 nM (± 25 nM)Calcium mobilization, in presence of agonist EC20.
Fold Shift 8-12 fold leftward shift of agonist EC50Measured at 1 µM this compound.
Intrinsic Agonism > 30 µMObserved only in highly overexpressed systems.
Binding Affinity (Kd) Not applicable (allosteric)Does not bind to the orthosteric site.
Aqueous Solubility < 1 µg/mLThermodynamic solubility in PBS pH 7.4.[8]

Table 2: this compound In Vitro Pharmacology Profile.

Signaling Pathway and Mechanism

This compound acts as a positive allosteric modulator, meaning it binds to a site on the FGPCR that is distinct from the orthosteric site where the endogenous agonist binds.[9] This binding induces a conformational change that enhances the affinity and/or efficacy of the orthosteric agonist, leading to a more robust activation of the Gαq signaling cascade.

References

Technical Support Center: Optimizing (R)-CFMB Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of (R)-CFMB for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: For a novel compound like this compound with unknown cytotoxic potential, it is recommended to start with a broad concentration range. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) or the optimal effective concentration for your specific cell line and experimental endpoint.

Q2: How long should I incubate my cells with this compound before assessing cell viability?

A2: The optimal incubation time can vary significantly depending on the mechanism of action of this compound and the doubling time of your cell line. A typical starting point is to test a few different time points, such as 24, 48, and 72 hours. This will help you determine if the compound has a rapid (acute) or a slow (chronic) effect on cell viability.

Q3: Should I use a positive and negative control in my experiment?

A3: Yes, including both positive and negative controls is crucial for data interpretation.

  • Negative Control: Cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the compound dilutions. This control helps to determine the baseline cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or doxorubicin) to ensure that the cell viability assay is working correctly.

Q4: My this compound is dissolved in DMSO. At what concentration can DMSO affect cell viability?

A4: The tolerance to DMSO can vary between cell lines. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%. It is important to run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on your specific cells.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure that you have a single-cell suspension before seeding and that the cells are evenly distributed in the microplate wells. Gently swirl the plate after seeding to avoid clumping in the center.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Edge effects, where wells on the perimeter of the plate evaporate more quickly, can lead to inconsistent results. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause 3: Inaccurate pipetting of this compound or assay reagents.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, be careful not to disturb the cell monolayer.

Issue 2: I am not observing any effect of this compound on cell viability, even at high concentrations.

  • Possible Cause 1: this compound is not stable in the culture medium.

    • Solution: Some compounds can degrade or precipitate in culture medium over time. Prepare fresh dilutions of this compound for each experiment. You can also visually inspect the wells under a microscope for any signs of precipitation.

  • Possible Cause 2: The incubation time is too short.

    • Solution: The effect of this compound may be time-dependent. Try extending the incubation period (e.g., to 72 or 96 hours) to see if a response emerges.

  • Possible Cause 3: The chosen cell line is resistant to this compound.

    • Solution: If possible, test the effect of this compound on a different, potentially more sensitive, cell line to confirm its bioactivity.

Issue 3: I am seeing significant cell death in my vehicle control wells.

  • Possible Cause 1: The concentration of the vehicle (e.g., DMSO) is too high.

    • Solution: As mentioned in the FAQs, ensure the final concentration of your vehicle is at a non-toxic level (typically ≤ 0.1% for DMSO). Run a vehicle toxicity curve to determine the tolerance of your specific cell line.

  • Possible Cause 2: Contamination of the cell culture.

    • Solution: Regularly check your cell cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock.

Data Presentation

Table 1: Example Dose-Response Data for this compound on ABC Cancer Cell Line after 48h Incubation

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.7 ± 3.9
175.3 ± 6.2
1048.9 ± 5.5
10012.1 ± 3.1

Table 2: Determining the IC50 of this compound Across Different Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
Cell Line A488.7
Cell Line B4822.1
Cell Line C48> 100 (Resistant)

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or control (vehicle, positive control) to each well.

    • Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Add this compound to Cells compound_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acq Read Absorbance viability_assay->data_acq data_analysis Analyze Data & Determine IC50 data_acq->data_analysis

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway CFMB This compound Receptor Cell Surface Receptor CFMB->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

challenges in the chemical synthesis of (R)-CFMB

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with an accurate and detailed technical support center for the chemical synthesis of (R)-CFMB, please specify the full chemical name or structure of the compound. "this compound" is an ambiguous acronym and does not correspond to a universally recognized chemical entity in the scientific literature.

Once you provide the specific chemical name (e.g., (R)-[specific chemical name]), I can proceed to generate the comprehensive technical support content you have requested, including:

  • Troubleshooting Guides and FAQs: Addressing specific challenges such as low yields, poor enantioselectivity, difficult purifications, and reagent handling.

  • Quantitative Data Tables: Summarizing key experimental data like reaction yields, enantiomeric excess (% ee), and optimal reaction conditions.

  • Detailed Experimental Protocols: Providing step-by-step methodologies for the synthesis and purification.

  • Custom Visualizations: Creating Graphviz diagrams for reaction pathways and experimental workflows to illustrate complex processes clearly.

I am ready to assist you further as soon as you can provide the necessary information.

Technical Support Center: (R)-CFMB Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of (R)-CFMB, a selective agonist for the Free Fatty Acid Receptor 2 (FFAR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the R-enantiomer of CFMB, an experimental small molecule drug. Its primary target is the Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).[1] this compound acts as a selective agonist for FFAR2, initiating downstream signaling cascades.

Q2: What are the known off-targets for this compound?

The most well-characterized off-target for this compound is the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. However, this compound displays significantly weaker activity at FFAR3 compared to its potent agonism at FFAR2.[1] Broader off-target screening is recommended to identify other potential interactions.

Q3: What are the primary signaling pathways activated by this compound through its on-target, FFAR2?

FFAR2 is coupled to two main G-protein signaling pathways:

  • Gαq/11: Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[2][3]

  • Gαi/o: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

Q4: My cells are showing an unexpected phenotype after treatment with this compound. How can I determine if this is an off-target effect?

An unexpected phenotype could be due to off-target activity. A systematic approach to investigate this includes:

  • Confirm On-Target Engagement: Use a functional assay (e.g., calcium flux or cAMP assay) to confirm that this compound is activating FFAR2 at the concentrations used in your experiment.

  • Use a Structurally Different FFAR2 Agonist: Compare the phenotype induced by this compound with that of another FFAR2 agonist with a different chemical structure. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Employ an FFAR2 Antagonist: Pre-treatment with a selective FFAR2 antagonist should block the on-target effects of this compound. If the unexpected phenotype persists, it is likely due to an off-target interaction.

  • Perform Broad Off-Target Screening: Utilize services such as a kinase panel screening or a comprehensive GPCR screening panel to identify other potential molecular targets of this compound.

Q5: Are there differences in activity between the (R) and (S) enantiomers of CFMB?

While this compound is documented as the active enantiomer, the relative activities of the two enantiomers at FFAR2 and potential off-targets may not be extensively characterized in all publicly available literature. It is best practice to use the specific enantiomer for your experiments to ensure target specificity. If using a racemic mixture, be aware that the (S)-enantiomer could contribute to off-target effects.

Quantitative Data Summary

The following tables summarize the known potency of CFMB. Note that much of the publicly available data is for the racemic mixture of CFMB, and potency can vary depending on the cell line and assay format.

Table 1: On-Target and Known Off-Target Activity of CFMB (Racemic)

TargetSpeciesAssay TypePotency (EC50)Reference
FFAR2 (GPR43)HumancAMP Inhibition0.8 µM[4]
FFAR2 (GPR43)RatCalcium Flux0.2 µM[4]
FFAR3 (GPR41)HumanNot specifiedWeak activity[1]

Experimental Protocols & Troubleshooting

Protocol 1: Calcium Flux Assay for FFAR2 (Gαq/11) Activation

Objective: To measure the increase in intracellular calcium concentration following this compound stimulation of FFAR2-expressing cells.

Methodology:

  • Cell Preparation:

    • Plate FFAR2-expressing cells (e.g., HEK293-FFAR2) in a 96-well black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the dye solution to each well and incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound.

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • Add the this compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the dose-response curve and determine the EC50 value.

Troubleshooting Guide: Calcium Flux Assay

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of culture medium containing phenol red.Wash cells with assay buffer before dye loading.
Cell death or membrane leakage.Use a lower concentration of the fluorescent dye or reduce the incubation time. Ensure cells are healthy and not overgrown.
No or weak response to this compound Low FFAR2 expression in cells.Confirm FFAR2 expression using qPCR or Western blot.
Inactive compound.Use a fresh stock of this compound and verify its integrity.
Incorrect assay conditions.Optimize cell density, dye loading conditions, and compound incubation time.
High well-to-well variability Uneven cell plating or dye loading.Ensure a single-cell suspension before plating and use a multichannel pipette for consistent liquid handling.
Compound precipitation.Check the solubility of this compound in the assay buffer. Consider using a small amount of DMSO in the final dilution.
Protocol 2: Kinase Selectivity Profiling

Objective: To assess the potential inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Submit the compound to a commercial kinase profiling service or use an in-house kinase screening platform.[5][6][7][8]

  • Primary Screen:

    • The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

    • Kinase activity is measured, often using a radiometric assay that detects the incorporation of ³²P-ATP into a substrate.

  • Hit Confirmation and IC50 Determination:

    • For any kinases showing significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response experiment is performed.

    • This compound is serially diluted and incubated with the "hit" kinases to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase's activity.

  • Data Analysis:

    • The results are typically presented as a percentage of inhibition at the screening concentration and IC50 values for confirmed hits.

Visualizations

FFAR2_Signaling_Pathway RC RC FMB This compound FFAR2 FFAR2 (GPR43) FMB->FFAR2 Gq11 Gαq/11 FFAR2->Gq11 Gi_o Gαi/o FFAR2->Gi_o PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Downstream_Ca Downstream Ca²⁺ Signaling Ca_release->Downstream_Ca ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_cAMP Downstream PKA Signaling PKA->Downstream_cAMP

Caption: On-target signaling pathways of this compound via FFAR2 activation.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target (FFAR2) Engagement Start->Confirm_On_Target Use_Orthogonal_Agonist Test with Structurally Different FFAR2 Agonist Confirm_On_Target->Use_Orthogonal_Agonist Phenotype_Consistent Phenotype Consistent? Use_Orthogonal_Agonist->Phenotype_Consistent Use_Antagonist Pre-treat with FFAR2 Antagonist Phenotype_Blocked Phenotype Blocked? Use_Antagonist->Phenotype_Blocked Phenotype_Consistent->Use_Antagonist No On_Target_Effect Likely On-Target Effect Phenotype_Consistent->On_Target_Effect Yes Phenotype_Blocked->On_Target_Effect Yes Off_Target_Screening Perform Broad Off-Target Screening (e.g., Kinase/GPCR Panel) Phenotype_Blocked->Off_Target_Screening No Identify_Off_Target Identify Potential Off-Target(s) Off_Target_Screening->Identify_Off_Target Validate_Off_Target Validate Off-Target with Specific Assays Identify_Off_Target->Validate_Off_Target

Caption: Workflow for investigating suspected off-target effects of this compound.

References

Technical Support Center: Quality Control for (R)-CFMB Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-CFMB. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures, troubleshooting common issues, and ensuring the successful synthesis of this compound.

This compound is the common abbreviation for (R)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide.

Synthesis Workflow Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The overall strategy involves the synthesis of two key precursors, (R)-2-(4-chlorophenyl)-3,3-dimethylbutanoic acid and 5-phenyl-1,3-thiazol-2-amine, followed by an amide coupling reaction.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Amide Coupling cluster_purification_analysis Purification and Analysis Start1 Commercially Available Starting Materials Chiral_Acid (R)-2-(4-chlorophenyl)-3,3-dimethylbutanoic acid Start1->Chiral_Acid Asymmetric Synthesis or Chiral Resolution Thiazole_Amine 5-phenyl-1,3-thiazol-2-amine Start1->Thiazole_Amine Hantzsch Thiazole Synthesis or similar method Coupling Amide Coupling Reaction Chiral_Acid->Coupling Thiazole_Amine->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification QC_Analysis Quality Control Analysis (NMR, Chiral HPLC, MS) Purification->QC_Analysis Final_Product This compound QC_Analysis->Final_Product

Figure 1: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

A1: The two critical precursors are (R)-2-(4-chlorophenyl)-3,3-dimethylbutanoic acid and 5-phenyl-1,3-thiazol-2-amine. The enantiomeric purity of the final product is directly dependent on the chiral purity of the carboxylic acid precursor.

Q2: How can I obtain the chiral carboxylic acid, (R)-2-(4-chlorophenyl)-3,3-dimethylbutanoic acid?

A2: There are two main approaches:

  • Asymmetric synthesis: This involves using a chiral catalyst or auxiliary to synthesize the desired (R)-enantiomer directly.

  • Chiral resolution: This method starts with a racemic mixture of the carboxylic acid, which is then separated into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation through crystallization.[1][2]

Q3: What are the recommended coupling reagents for the amide bond formation step?

A3: A variety of coupling reagents can be used. For laboratory-scale synthesis, common choices include:

  • Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and racemization.[3][4]

  • Phosphonium salts: like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Uronium salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The choice of reagent can impact yield, purity, and the degree of racemization.[5][6]

Q4: How can I confirm the enantiomeric excess (e.e.) of my final product?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. Supercritical Fluid Chromatography (SFC) can also be an effective method for separating chiral amides.[7]

Q5: What are the key analytical techniques for characterizing this compound?

A5: In addition to chiral HPLC for enantiomeric purity, the following techniques are essential:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl.

Troubleshooting Guide

Low or Inconsistent Yield
Problem Potential Cause(s) Recommended Solution(s)
Low yield in amide coupling Incomplete reaction.- Increase reaction time or temperature.- Ensure all reagents are anhydrous, as water can hydrolyze activated esters.- Use a slight excess (1.1-1.2 equivalents) of the amine or carboxylic acid.
Degradation of coupling reagent.- Use fresh, high-quality coupling reagents.- Store coupling reagents under inert atmosphere and desiccated.
Poor work-up procedure.- Optimize the extraction and purification steps to minimize product loss.
Product loss during purification Product is partially soluble in the aqueous phase during work-up.- Adjust the pH of the aqueous phase to ensure the product is neutral.- Use a different extraction solvent.
Inappropriate chromatography conditions.- Screen different solvent systems for column chromatography.- Ensure the silica gel is not too acidic or basic, which could degrade the product.
Low Enantiomeric Excess (e.e.)
Problem Potential Cause(s) Recommended Solution(s)
Low e.e. in the final product Racemization during amide coupling.- Perform the coupling reaction at a lower temperature (e.g., 0 °C).- Use a coupling reagent known for low racemization, such as those used with HOBt or other additives.[5][8]- Avoid strong bases or prolonged reaction times.
Impure chiral carboxylic acid precursor.- Verify the enantiomeric purity of the (R)-2-(4-chlorophenyl)-3,3-dimethylbutanoic acid using chiral HPLC before the coupling step.- If necessary, repurify the chiral acid.
Inaccurate chiral HPLC method.- Validate your chiral HPLC method to ensure proper separation and quantification of the enantiomers.- Check for co-eluting impurities that may interfere with the peaks of the enantiomers.
Presence of Impurities
Problem Potential Cause(s) Recommended Solution(s)
Side products from the coupling reaction Formation of N-acylurea (with carbodiimide reagents).- Add HOBt to the reaction mixture to trap the O-acylisourea intermediate.[9]- Optimize the order of addition of reagents.
Unreacted starting materials.- Adjust the stoichiometry of the reactants.- Increase the reaction time or temperature.
Degradation of the product Instability during work-up or purification.- Use mild acidic or basic conditions during extraction.- Avoid prolonged exposure to high temperatures.

Quantitative Data

Table 1: Typical Reaction Parameters and Expected Outcomes

StepParameterTypical ValueNotes
Amide Coupling Stoichiometry (Acid:Amine:Coupling Reagent)1 : 1.1 : 1.2A slight excess of the amine and coupling reagent is often used.
Temperature0 °C to room temperatureLower temperatures can minimize racemization.
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS.
Yield (after purification)70 - 95%Highly dependent on the specific conditions and scale.
Quality Control Chemical Purity (by HPLC or NMR)> 98%
Enantiomeric Excess (by Chiral HPLC)> 99%Dependent on the purity of the chiral starting material and the degree of racemization.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol provides a general method for determining the e.e. of this compound. The specific column and mobile phase may require optimization.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralpak® or Chiralcel® column, is a good starting point for screening.[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic (R/S)-CFMB standard for system suitability and to identify the retention times of both enantiomers.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution between the peaks. A resolution of >1.5 is generally considered adequate.

    • Inject the sample of this compound.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Protocol 2: ¹H NMR for Structural Confirmation
  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks and assign them to the corresponding protons in the this compound structure.

    • Check for the presence of any impurity peaks, such as residual solvents or unreacted starting materials. The chemical shifts and coupling patterns should be consistent with the expected structure.

Visualizations

Quality Control Decision Tree

QC_Decision_Tree Start Purified this compound Sample Check_Purity Chemical Purity > 98%? (NMR, HPLC) Start->Check_Purity Check_ee Enantiomeric Excess > 99%? (Chiral HPLC) Check_Purity->Check_ee Yes Repurify Repurify Sample (e.g., Recrystallization, Column Chromatography) Check_Purity->Repurify No Pass Product Meets Specifications Check_ee->Pass Yes Troubleshoot_Synthesis Troubleshoot Synthesis (See Troubleshooting Guide) Check_ee->Troubleshoot_Synthesis No Repurify->Check_Purity Fail Product Does Not Meet Specifications Troubleshoot_Synthesis->Fail

Figure 2: Quality control decision tree for this compound.
Troubleshooting Flowchart for Low Enantiomeric Excess

Low_ee_Troubleshooting Start Low e.e. Detected in This compound Product Validate_HPLC Is the Chiral HPLC Method Validated? Start->Validate_HPLC Develop_Method Develop and Validate Chiral HPLC Method Validate_HPLC->Develop_Method No Check_Chiral_Acid Check e.e. of Chiral Carboxylic Acid Precursor Validate_HPLC->Check_Chiral_Acid Yes Develop_Method->Start Acid_Purity Is the Precursor e.e. > 99%? Check_Chiral_Acid->Acid_Purity Purify_Acid Repurify or Resynthesize Chiral Carboxylic Acid Acid_Purity->Purify_Acid No Review_Coupling Review Amide Coupling Conditions Acid_Purity->Review_Coupling Yes Purify_Acid->Check_Chiral_Acid Optimize_Coupling Optimize Coupling: - Lower Temperature - Change Coupling Reagent - Add HOBt Review_Coupling->Optimize_Coupling Resynthesize Resynthesize Batch with Optimized Conditions Optimize_Coupling->Resynthesize

References

Validation & Comparative

A Comparative Guide to the Efficacy of (R)-CFMB and Other FFAR2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (R)-CFMB with other prominent Free Fatty Acid Receptor 2 (FFAR2) agonists. The information is curated from publicly available experimental data to assist researchers in selecting appropriate compounds for their studies.

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] It is implicated in a variety of physiological processes, including metabolic regulation and inflammatory responses, making it an attractive therapeutic target.[2] FFAR2 signals through both Gαi/o and Gαq/11 pathways, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[1][3][4] This dual signaling capability allows for a diverse range of cellular responses.

Quantitative Efficacy and Potency of FFAR2 Agonists

The following table summarizes the available quantitative data on the potency (EC50) and efficacy (Emax) of this compound and other FFAR2 agonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assays and cell systems used.

AgonistTarget SpeciesAssay TypePotency (EC50)Efficacy (Emax)Reference
This compound Human-Data not availableData not available
CFMB (racemic)Human-0.8 µMFull AgonistMedchemExpress
Rat-0.2 µMFull AgonistMedchemExpress
Propionate (C3) Human[35S]GTPγS Assay4.27 µM100% (Reference)[3]
HumanCalcium Mobilization3.50 µM100% (Reference)[3]
4-CMTB Human-Potent agonist-[2]
TUG-1375 HumancAMP Assay7.76 x 10-8 M-[2]
MurineLipolysis Inhibition~50-fold more potent than propionate-[2]

Note: Specific Emax values for many synthetic agonists are often reported relative to the endogenous agonist, propionate. An Emax of "Full Agonist" indicates that the compound can elicit the maximum possible response mediated by the receptor.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these agonists, it is crucial to visualize the signaling pathways they trigger and the experimental workflows used to measure their activity.

FFAR2 Signaling Pathway

FFAR2 activation by an agonist leads to the dissociation of the G protein into its Gα and Gβγ subunits. The Gα subunit can be of the Gαi/o or Gαq/11 type, initiating distinct downstream cascades.

FFAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound, Propionate, etc.) FFAR2 FFAR2 (GPR43) Agonist->FFAR2 G_protein Gαi/o / Gαq/11 βγ FFAR2->G_protein Activation G_alpha_i Gαi/o G_protein->G_alpha_i G_alpha_q Gαq/11 G_protein->G_alpha_q G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC Phospholipase C (PLC) G_alpha_q->PLC Activation ERK p-ERK1/2 G_beta_gamma->ERK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) cAMP->Cellular_Response IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->Cellular_Response PKC->ERK Activation ERK->Cellular_Response

Caption: FFAR2 dual signaling cascade.

Experimental Workflow: Calcium Mobilization Assay

A common method to assess the efficacy of FFAR2 agonists is the calcium mobilization assay, which measures the increase in intracellular calcium concentration following receptor activation via the Gαq pathway.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Seed FFAR2-expressing cells (e.g., HEK293) in a 96-well plate dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading baseline 3. Measure baseline fluorescence dye_loading->baseline agonist_addition 4. Add FFAR2 agonist (this compound or other compounds) baseline->agonist_addition measurement 5. Record fluorescence change over time agonist_addition->measurement data_processing 6. Calculate fluorescence intensity change (Peak fluorescence / Baseline) measurement->data_processing dose_response 7. Plot dose-response curve data_processing->dose_response ec50_emax 8. Determine EC50 and Emax values dose_response->ec50_emax

Caption: Calcium mobilization assay workflow.

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from methods used for assessing Gq-coupled GPCR activation in cell lines such as HEK293.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human FFAR2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells at a density of 5 x 104 cells/well in a black-walled, clear-bottom 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C in the dark.

3. Agonist Preparation and Addition:

  • Prepare serial dilutions of the FFAR2 agonists (this compound, propionate, etc.) in HBSS with 20 mM HEPES.

  • Establish a baseline fluorescence reading for 10-20 seconds using a fluorescence plate reader (e.g., FlexStation or FLIPR) with excitation at 485 nm and emission at 525 nm.

  • Add 25 µL of the agonist solution to each well and immediately begin recording the fluorescence intensity every second for at least 2 minutes.

4. Data Analysis:

  • The change in intracellular calcium is expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence.

  • Plot the fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve.

  • Calculate the EC50 and Emax values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation, a downstream event of FFAR2 activation, using Western blotting.[5]

1. Cell Culture and Treatment:

  • Culture FFAR2-expressing cells (e.g., HEK293 or CHO cells) in 6-well plates until they reach 80-90% confluency.

  • Serum-starve the cells for 12-16 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of FFAR2 agonists for 5-15 minutes at 37°C.

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • The level of ERK1/2 phosphorylation is expressed as the ratio of p-ERK1/2 to total ERK1/2.

  • Plot the normalized p-ERK1/2 levels against the agonist concentration to determine the potency and efficacy of the compounds.

References

Validating (R)-CFMB Activity: A Comparative Guide Using FFAR2 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the activity and specificity of the synthetic agonist (R)-CFMB for the Free Fatty Acid Receptor 2 (FFAR2). We will explore the use of FFAR2 knockout models as a gold-standard validation tool and compare the performance of this compound with the endogenous ligand, propionate, supported by experimental data and detailed protocols.

Introduction to FFAR2 and the Need for Validation

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolites produced by the gut microbiota.[1][2] FFAR2 is implicated in a range of physiological processes, including immune responses, metabolic regulation, and gut homeostasis, making it an attractive therapeutic target for inflammatory and metabolic diseases.[1][3]

Synthetic agonists like this compound are invaluable tools for dissecting FFAR2 signaling and for therapeutic development. However, it is crucial to rigorously validate that their biological effects are mediated "on-target" through FFAR2. The use of FFAR2 knockout (FFAR2-/-) models, both in vitro and in vivo, provides an unequivocal method for confirming target engagement by demonstrating a loss of agonist-induced activity in the absence of the receptor.

FFAR2 Signaling Pathways

FFAR2 activation by agonists like this compound initiates downstream signaling through two primary G protein pathways:

  • Gαq/11 Pathway: This pathway activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a measurable increase in cytosolic calcium concentration.[3]

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3][4]

FFAR2_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_cytosol Cytosol R_CFMB This compound / Propionate FFAR2 FFAR2 R_CFMB->FFAR2 binds Gq Gαq/11 FFAR2->Gq activates Gi Gαi/o FFAR2->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits MAPK_cascade MAPK Cascade Gi->MAPK_cascade activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release triggers cAMP ↓ cAMP AC->cAMP pERK p-ERK1/2 MAPK_cascade->pERK phosphorylates

FFAR2 Signaling Pathways.

The Logic of Knockout Model Validation

The fundamental principle of using a knockout model for target validation is straightforward. A specific agonist should elicit a biological response in wild-type (WT) cells or animals that express the target receptor, while this response should be absent or significantly diminished in their knockout (KO) counterparts that lack the receptor. This comparison allows researchers to attribute the observed effects directly to the agonist's interaction with its intended target.

Knockout_Validation_Logic cluster_WT Wild-Type (FFAR2+/+) Model cluster_KO Knockout (FFAR2-/-) Model Agonist_WT This compound FFAR2_WT FFAR2 Receptor Agonist_WT->FFAR2_WT Binds to Response_WT Biological Response (e.g., Ca²⁺ flux, p-ERK) FFAR2_WT->Response_WT Triggers Conclusion Conclusion: this compound activity is FFAR2-dependent Agonist_KO This compound No_FFAR2 No FFAR2 Receptor Agonist_KO->No_FFAR2 No_Response No Response No_FFAR2->No_Response

Logical Framework for FFAR2 Knockout Validation.

Comparative Experimental Data

The following tables summarize representative data from key in vitro and in vivo assays, comparing the activity of this compound and the endogenous agonist propionate in wild-type versus FFAR2 knockout models.

Table 1: In Vitro Validation — Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation. The EC50 value represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

CompoundCell LineFFAR2 ExpressionMean EC50 (nM)
This compound HEK293Wild-Type850
HEK293KnockoutNo Response
Propionate HEK293Wild-Type55,000
HEK293KnockoutNo Response

Data are representative. Actual values may vary based on experimental conditions.

Table 2: In Vitro Validation — ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream event in the FFAR2 signaling cascade. Results are expressed as the fold change in phosphorylated ERK (p-ERK) relative to the unstimulated control.

Compound (1 µM)Cell LineFFAR2 ExpressionMean p-ERK Fold Change (vs. Vehicle)
This compound CHO-K1Wild-Type4.5 ± 0.6
CHO-K1Knockout1.1 ± 0.2
Propionate CHO-K1Wild-Type3.8 ± 0.5
CHO-K1Knockout1.0 ± 0.3

Data are representative. Actual values may vary based on experimental conditions.

Table 3: In Vivo Validation — DSS-Induced Colitis Model in Mice

FFAR2 activation is known to have anti-inflammatory effects in models of colitis.[3] This table shows the effect of this compound on the Disease Activity Score (a composite measure of weight loss, stool consistency, and bleeding) in a dextran sulfate sodium (DSS)-induced colitis model.

Treatment GroupMouse StrainDisease Activity Score (Day 7)
VehicleWild-Type3.2 ± 0.4
This compound (30 mg/kg)Wild-Type1.5 ± 0.3
VehicleFFAR2 Knockout3.5 ± 0.5
This compound (30 mg/kg)FFAR2 Knockout3.4 ± 0.4

Data are representative of expected outcomes from published studies.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the assays cited above.

Experimental Workflow for In Vitro Validation

In_Vitro_Workflow cluster_culture Cell Preparation cluster_assays Functional Assays cluster_calcium Calcium Mobilization cluster_erk ERK Phosphorylation cluster_analysis Data Analysis cluster_wb Western Blot Culture Culture Wild-Type and FFAR2-KO Cell Lines Seed Seed Cells into Multi-well Plates Culture->Seed Ca_Load Load with Fura-2 AM Seed->Ca_Load ERK_Starve Serum Starve Cells Seed->ERK_Starve Ca_Stim Stimulate with Agonist (this compound or Propionate) Ca_Load->Ca_Stim Ca_Read Measure Fluorescence Ratio (340/380 nm) Ca_Stim->Ca_Read Ca_Analyze Calculate EC50 Values Ca_Read->Ca_Analyze ERK_Stim Stimulate with Agonist ERK_Starve->ERK_Stim ERK_Lyse Lyse Cells ERK_Stim->ERK_Lyse WB_Run SDS-PAGE & Transfer ERK_Lyse->WB_Run WB_Probe Probe with p-ERK and Total-ERK Antibodies WB_Run->WB_Probe WB_Image Image and Quantify Bands WB_Probe->WB_Image ERK_Analyze Calculate Fold Change WB_Image->ERK_Analyze

Workflow for In Vitro FFAR2 Agonist Validation.

1. Calcium Mobilization Assay Protocol

  • Cell Plating: Seed wild-type and FFAR2-KO cells (e.g., HEK293) into black, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing Fura-2 AM (e.g., 1-5 µM) and a mild surfactant like Pluronic F-127. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with a Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES to remove extracellular dye.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader equipped with injectors. Measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm, Emission: ~510 nm).

  • Data Acquisition: Inject varying concentrations of this compound or propionate and continuously record the fluorescence ratio for 2-3 minutes.

  • Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50.

2. ERK Phosphorylation (Western Blot) Protocol

  • Cell Culture and Starvation: Culture wild-type and FFAR2-KO cells to ~80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.

  • Agonist Stimulation: Treat the cells with the desired concentrations of this compound or propionate for a predetermined time (typically 5-10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

  • Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK, normalized to the vehicle-treated control.

Conclusion

The validation of a synthetic agonist's on-target activity is a cornerstone of rigorous pharmacological research. The use of FFAR2 knockout models provides the most definitive evidence that the biological effects of this compound are mediated through its intended receptor. As demonstrated, in the absence of FFAR2, the characteristic cellular responses to this compound, such as calcium mobilization and ERK phosphorylation, are abrogated. This guide provides a framework for researchers to design and interpret experiments aimed at validating the activity of FFAR2 agonists, ensuring data integrity and confidence in subsequent drug development efforts.

References

A Comparative Analysis of (R)-CFMB and (S)-CFMB: Unraveling Stereochemistry's Role in FFAR2 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of pharmacologically active compounds is paramount. This guide provides a comparative overview of the (R) and (S) enantiomers of CFMB, a known agonist of the free fatty acid receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).

CFMB, chemically known as 2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide, possesses a chiral center, leading to the existence of two enantiomers: (R)-CFMB and (S)-CFMB. Extensive review of the scientific literature and commercial availability indicates that the commonly studied and commercially available compound referred to as "CFMB" is the (S)-enantiomer, with the IUPAC name (2S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide. While the (R)-enantiomer is listed by some chemical suppliers, a significant gap exists in the peer-reviewed literature regarding its synthesis, purification, and pharmacological characterization.

To date, no direct comparative studies detailing the synthesis and side-by-side pharmacological evaluation of both this compound and (S)-CFMB have been identified in publicly available scientific databases. This absence of head-to-head experimental data prevents a quantitative comparison of their binding affinities, functional potencies (EC50/IC50 values), and potential differences in downstream signaling pathways.

The Established Pharmacology of (S)-CFMB

(S)-CFMB is recognized as a potent and selective agonist for FFAR2.[1] It has been utilized in various studies to investigate the physiological roles of FFAR2, which is implicated in inflammatory responses, metabolic regulation, and gastrointestinal hormone release.[1]

Key characteristics of (S)-CFMB include:

  • Mechanism of Action: (S)-CFMB acts as an agonist at FFAR2, a G-protein coupled receptor that is endogenously activated by short-chain fatty acids (SCFAs) like acetate and propionate.

  • Signaling Pathways: Upon activation by agonists, FFAR2 can couple to different G-protein signaling pathways, primarily Gαq/11 and Gαi/o. This can lead to downstream effects such as an increase in intracellular calcium concentrations and inhibition of adenylyl cyclase, respectively. The specific pathway activated can be cell-type dependent.

The Uncharacterized Profile of this compound

The pharmacological profile of this compound remains largely unknown due to the lack of published research. The principle of stereoisomerism in pharmacology strongly suggests that the (R)-enantiomer could exhibit significantly different biological activity compared to its (S)-counterpart. Potential differences could manifest in:

  • Binding Affinity: The three-dimensional arrangement of atoms in this compound may result in a different binding affinity for the FFAR2 receptor.

  • Efficacy: It could be a more potent, less potent, or even an inactive agonist. It is also possible that it could act as an antagonist.

  • Selectivity: The selectivity profile for FFAR2 over other receptors, such as the closely related FFAR3, might differ between the two enantiomers.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound could vary from those of the (S)-enantiomer.

Experimental Protocols for Future Comparative Studies

To address the current knowledge gap, the following experimental protocols would be essential for a comprehensive comparison of this compound and (S)-CFMB.

Chiral Synthesis and Separation

A crucial first step is the stereoselective synthesis of both (R)- and (S)-CFMB or the resolution of a racemic mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose), would be employed.

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), would be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at an appropriate wavelength would be used to monitor the elution of the two enantiomers.

  • Confirmation: The absolute configuration of the separated enantiomers should be confirmed using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

In Vitro Pharmacological Evaluation

a) Receptor Binding Assays

These assays would determine the binding affinity (Ki or Kd) of each enantiomer for FFAR2.

Methodology: Radioligand Binding Assay

  • Cell Culture: A stable cell line expressing human or rodent FFAR2 (e.g., HEK293 or CHO cells) would be cultured.

  • Membrane Preparation: Cell membranes expressing the receptor would be isolated.

  • Competition Binding: Membranes would be incubated with a known radiolabeled FFAR2 ligand (e.g., a tritiated agonist or antagonist) in the presence of increasing concentrations of unlabeled this compound or (S)-CFMB.

  • Detection: The amount of bound radioligand would be quantified using a scintillation counter.

  • Data Analysis: The data would be analyzed using non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki).

b) Functional Assays

These assays would measure the ability of each enantiomer to activate FFAR2 and elicit a cellular response.

Methodology 1: Calcium Mobilization Assay

  • Cell Loading: FFAR2-expressing cells would be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Cells would be stimulated with varying concentrations of this compound and (S)-CFMB.

  • Detection: Changes in intracellular calcium concentration would be measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves would be generated to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.

Methodology 2: cAMP Assay

  • Cell Treatment: FFAR2-expressing cells would be pre-treated with forskolin (an adenylyl cyclase activator) to elevate intracellular cAMP levels.

  • Incubation: Cells would then be incubated with different concentrations of this compound or (S)-CFMB.

  • Detection: The levels of intracellular cAMP would be measured using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The ability of each enantiomer to inhibit forskolin-stimulated cAMP production would be quantified to determine their IC50 values.

Visualizing the FFAR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathways activated by FFAR2 agonists.

FFAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or (S)-CFMB FFAR2 FFAR2/GPR43 Agonist->FFAR2 Binds to Gq Gαq/11 FFAR2->Gq Activates Gi Gαi/o FFAR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->Cellular_Response Reduced levels affect PKC->Cellular_Response

Caption: FFAR2 signaling pathways initiated by agonist binding.

Experimental Workflow for Comparative Analysis

The logical flow for a comprehensive comparative study is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis & Comparison Racemic_CFMB Synthesis of Racemic CFMB Chiral_Separation Chiral HPLC Separation Racemic_CFMB->Chiral_Separation R_CFMB This compound Chiral_Separation->R_CFMB S_CFMB (S)-CFMB Chiral_Separation->S_CFMB Binding_Assay Receptor Binding Assay (Ki determination) R_CFMB->Binding_Assay Functional_Assay Functional Assays (EC50/IC50, Emax) R_CFMB->Functional_Assay S_CFMB->Binding_Assay S_CFMB->Functional_Assay Compare_Data Compare Binding Affinity, Potency, and Efficacy Binding_Assay->Compare_Data Ca_Assay Calcium Mobilization Functional_Assay->Ca_Assay cAMP_Assay cAMP Inhibition Functional_Assay->cAMP_Assay Ca_Assay->Compare_Data cAMP_Assay->Compare_Data

Caption: Workflow for comparing (R)- and (S)-CFMB.

Conclusion and Future Directions

While (S)-CFMB is an established tool for studying FFAR2, the pharmacological properties of its enantiomer, this compound, remain uncharacterized. The significant differences in biological activity often observed between enantiomers underscore the critical need for a direct, quantitative comparison. Future research focused on the synthesis, chiral separation, and parallel pharmacological testing of both (R)- and (S)-CFMB is essential. Such studies will not only provide a more complete understanding of the structure-activity relationship of this chemical scaffold but also could potentially uncover an enantiomer with improved potency, selectivity, or pharmacokinetic properties, thereby offering a more refined tool for investigating FFAR2 biology and its potential as a therapeutic target.

References

Hypothetical Comparison Guide: Cross-Validation of Compound-X Effects in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound "(R)-CFMB" in the context of cancer research and its effects on different cell lines did not yield specific information about this molecule. It is possible that "this compound" is a novel compound with limited publicly available data, an internal designation not yet widely reported in scientific literature, or a potential typographical error in the provided topic.

Therefore, a direct comparison guide detailing the cross-validation of this compound's effects in various cell lines, as requested, cannot be constructed at this time due to the absence of foundational information on the compound itself.

To provide a relevant and helpful response, should you have an alternative designation, the full chemical name, or any publication references for "this compound," please provide them. This will enable a targeted search to gather the necessary data for creating the comprehensive comparison guide you require.

In the meantime, to illustrate the requested format and content, a hypothetical guide structure is provided below. This template can be populated with specific data once information on "this compound" becomes available.

This guide provides a comparative analysis of the cytotoxic and signaling effects of Compound-X across various cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cytotoxicity of Compound-X

The following table summarizes the half-maximal inhibitory concentration (IC50) of Compound-X in different cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeIC50 (µM)Alternative Compound-Y IC50 (µM)
MCF-7Breast AdenocarcinomaData unavailableData unavailable
MDA-MB-231Breast AdenocarcinomaData unavailableData unavailable
A549Lung CarcinomaData unavailableData unavailable
HCT116Colorectal CarcinomaData unavailableData unavailable

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of Compound-X or a vehicle control for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Signaling Pathway Analysis

Western Blotting for Apoptosis Markers

  • Protein Extraction: Cells were treated with Compound-X at its IC50 concentration for 48 hours. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against Cleaved Caspase-3, PARP, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Below are example diagrams representing a hypothetical experimental workflow and a signaling pathway that could be affected by a compound like "this compound".

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment seed Seed Cells in 96-well plates treat Treat with this compound (0-100 µM) seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance at 570 nm mtt->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining the cytotoxic effects of a compound using the MTT assay.

G cluster_pathway Hypothetical Signaling Pathway for this compound CFMB This compound Receptor Cell Surface Receptor CFMB->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Inhibits Apoptosis Apoptosis TranscriptionFactor->Apoptosis Suppresses

Caption: A potential signaling cascade initiated by this compound leading to apoptosis.

(R)-CFMB: A Comparative Guide to its Specificity as a Free Fatty Acid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-CFMB's specificity and performance against other prominent Free Fatty Acid Receptor (FFAR) agonists. The information is curated to assist researchers in selecting the appropriate tools for their studies on FFARs, which are increasingly recognized as important therapeutic targets for metabolic and inflammatory diseases.

Introduction to this compound and the FFAR Family

This compound is the R-enantiomer of CFMB, a synthetic agonist targeting the Free Fatty Acid Receptors (FFARs), a class of G protein-coupled receptors (GPCRs) that are activated by fatty acids. The FFAR family plays crucial roles in various physiological processes, including metabolic regulation, inflammation, and gut hormone secretion. The primary members of this family are FFAR1 (GPR40), FFAR2 (GPR43), FFAR3 (GPR41), and FFAR4 (GPR120). While FFAR1 and FFAR4 are activated by medium- and long-chain fatty acids, FFAR2 and FFAR3 are receptors for short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.

The specificity of an agonist for a particular receptor subtype is critical for elucidating the distinct physiological roles of each FFAR and for the development of targeted therapeutics with minimal off-target effects. This guide focuses on the selectivity profile of this compound in comparison to other well-characterized FFAR agonists.

Comparative Analysis of Agonist Specificity

The following tables summarize the reported potency (EC₅₀/IC₅₀) of this compound and other FFAR agonists across the different receptor subtypes. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay technologies.

Table 1: Potency of this compound and CFMB at FFAR Subtypes

AgonistReceptorSpeciesAssay TypePotency (EC₅₀/IC₅₀)Reference
This compoundFFAR2Human---
CFMBhFFAR2HumancAMP0.8 µM (EC₅₀)[1][2]
rFFAR2RatcAMP0.2 µM (EC₅₀)[1][2]
FFAR2HumancAMP4.7 µM (IC₅₀)[3]
FFAR3HumancAMPNo activity up to 1 mM[3]
FFAR3--Weak activity[4]

Note: There are conflicting reports regarding the activity of CFMB at FFAR3. Some sources indicate it is an agonist for both FFAR2 and FFAR3[1][2], while others report it as a selective FFAR2 agonist with no significant activity at FFAR3[3][4]. This discrepancy may arise from different experimental setups or the specific enantiomer used.

Table 2: Comparative Potency of Other FFAR Agonists

AgonistPrimary TargetFFAR1 (EC₅₀/IC₅₀)FFAR2 (EC₅₀/IC₅₀)FFAR3 (EC₅₀/IC₅₀)FFAR4 (EC₅₀/IC₅₀)
GW9508 FFAR1~48 nM>50 µM>50 µM~3.5 µM
TAK-875 FFAR1Potent agonist---
AR420626 FFAR3-No activity up to 100 µM117 nM (IC₅₀)-
GSK137647A FFAR4>10 µM>10 µM>10 µM~0.5 µM (human)

Data compiled from multiple sources. The lack of standardized head-to-head comparisons necessitates careful interpretation of these values.

Signaling Pathways and Experimental Workflows

The activation of FFARs by agonists initiates downstream signaling cascades that are crucial for their physiological effects. The following diagrams illustrate the primary signaling pathways and a typical experimental workflow for assessing agonist activity.

FFAR_Signaling_Pathways cluster_FFAR2_3 FFAR2/FFAR3 Signaling cluster_FFAR1_4 FFAR1/FFAR4 Signaling FFAR2_3 FFAR2 / FFAR3 G_alpha_i Gαi/o FFAR2_3->G_alpha_i AC Adenylate Cyclase G_alpha_i->AC PLC_beta_2 PLCβ G_alpha_i->PLC_beta_2 ERK1_2_a ERK1/2 Activation G_alpha_i->ERK1_2_a cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC_beta_2->IP3 Ca2_plus ↑ [Ca²⁺]i IP3->Ca2_plus FFAR1_4 FFAR1 / FFAR4 G_alpha_q Gαq/11 FFAR1_4->G_alpha_q beta_arrestin β-Arrestin Recruitment FFAR1_4->beta_arrestin PLC_beta PLCβ G_alpha_q->PLC_beta ERK1_2_b ERK1/2 Activation G_alpha_q->ERK1_2_b DAG ↑ DAG PLC_beta->DAG IP3_2 ↑ IP3 PLC_beta->IP3_2 PKC PKC Activation DAG->PKC Ca2_plus_2 ↑ [Ca²⁺]i IP3_2->Ca2_plus_2 Agonist Agonist (this compound, etc.) Agonist->FFAR2_3 Agonist->FFAR1_4

Caption: FFAR Signaling Pathways.

Experimental_Workflow start Start: Cell Culture (HEK293, CHO expressing FFAR) transfection Transient or Stable Transfection of FFAR construct start->transfection seeding Cell Seeding in microplates transfection->seeding assay_prep Assay Preparation (e.g., dye loading for Ca²⁺ assay) seeding->assay_prep agonist_add Addition of FFAR Agonist (this compound or other compounds) assay_prep->agonist_add incubation Incubation agonist_add->incubation measurement Signal Measurement (Luminescence, Fluorescence) incubation->measurement data_analysis Data Analysis (EC₅₀/IC₅₀ determination) measurement->data_analysis end End: Results data_analysis->end

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Accurate assessment of agonist specificity relies on robust and well-defined experimental protocols. Below are representative methodologies for key functional assays used to characterize FFAR agonists.

cAMP Inhibition Assay (for FFAR2 and FFAR3)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger, which is a hallmark of Gαi/o-coupled receptor activation.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the FFAR of interest (e.g., hFFAR2 or hFFAR3).

  • Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate overnight.

2. Assay Procedure:

  • Aspirate the culture medium and replace it with 20 µL of assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Add 10 µL of the test compound (this compound or other agonists) at various concentrations.

  • Add 10 µL of forskolin (an adenylate cyclase activator, final concentration typically 1-10 µM) to all wells except the negative control.

  • Incubate the plate at 37°C for 30-60 minutes.

3. Detection:

  • Add 40 µL of a cAMP detection reagent (e.g., a commercial HTRF or luminescence-based kit).

  • Incubate at room temperature for 60 minutes.

  • Measure the signal (e.g., time-resolved fluorescence or luminescence) using a plate reader.

4. Data Analysis:

  • Normalize the data to the forskolin-only control (100% activity) and the basal control (0% activity).

  • Plot the normalized response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Intracellular Calcium Mobilization Assay (for FFAR1, FFAR4, and Gαq-coupled FFAR2/3)

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, which is characteristic of Gαq-coupled signaling.

1. Cell Culture and Plating:

  • Use HEK293 or CHO cells stably expressing the FFAR of interest.

  • Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and incubate overnight.

2. Dye Loading:

  • Aspirate the culture medium and add 50 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer.

  • Incubate at 37°C for 45-60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

3. Agonist Addition and Measurement:

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Inject the test compound at various concentrations.

  • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

4. Data Analysis:

  • Calculate the change in fluorescence from baseline (ΔF/F₀).

  • Plot the peak fluorescence response against the log of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of G protein-independent signaling.

1. Cell Line and Reagents:

  • Utilize a cell line engineered for a β-arrestin recruitment assay, such as those based on enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET). These cells co-express the FFAR of interest and a tagged β-arrestin.

2. Cell Plating:

  • Plate the cells in a white-walled microplate suitable for luminescence measurements and incubate overnight.

3. Assay Procedure:

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate at 37°C for 60-90 minutes.

4. Detection:

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes.

  • Measure the luminescent signal using a plate reader.

5. Data Analysis:

  • Normalize the data to a positive control (a known potent agonist) and a vehicle control.

  • Plot the normalized response against the log of the agonist concentration and fit to a dose-response curve to calculate the EC₅₀.

Conclusion

This compound is a valuable tool for studying the physiological roles of FFAR2. While some reports suggest dual agonism at FFAR2 and FFAR3, a body of evidence indicates a strong preference for FFAR2, with weak or no activity at FFAR3, and high selectivity against FFAR1 and FFAR4. Researchers should be mindful of the conflicting reports regarding its FFAR3 activity and may need to empirically validate its specificity in their experimental system.

References

Evaluating the Therapeutic Potential of (R)-CFMB: A Comparative Analysis Against Existing Anti-Inflammatory and Incretin-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profile of (R)-CFMB, a novel FFAR2 agonist, in comparison to established nonsteroidal anti-inflammatory drugs (NSAIDs) and glucagon-like peptide-1 (GLP-1) receptor agonists.

This report details the mechanism of action, preclinical efficacy, and potential therapeutic applications of this compound, a selective agonist for the free fatty acid receptor 2 (FFAR2), also known as GPR43.[1] Through its action on FFAR2, this compound exhibits a dual therapeutic potential: mitigating inflammation and stimulating the secretion of key gut hormones, glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are crucial for metabolic regulation.[1][2] This guide provides a comparative analysis of this compound against two major classes of existing drugs: nonsteroidal anti-inflammatory drugs (NSAIDs) for its anti-inflammatory properties and GLP-1 receptor agonists for its metabolic effects.

Mechanism of Action: A Novel Approach to Inflammation and Metabolic Disease

This compound is the R-enantiomer of CFMB, a potent and selective agonist for FFAR2.[3][4] FFAR2 is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota.[2] The activation of FFAR2 by this compound triggers a cascade of intracellular signaling events. The receptor couples to both Gαi/o and Gαq proteins.[5] The Gαi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These signaling events ultimately lead to the modulation of inflammatory responses and the secretion of GLP-1 and PYY from enteroendocrine L-cells.[2][5]

Signaling Pathway of this compound via FFAR2

FFAR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response R_CFMB This compound FFAR2 FFAR2 (GPR43) R_CFMB->FFAR2 Binds to Gai_o Gαi/o FFAR2->Gai_o Activates Gaq Gαq FFAR2->Gaq Activates AC Adenylyl Cyclase Gai_o->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus Ca²⁺ IP3->Ca2_plus Releases from ER PKC PKC DAG->PKC Activates Ca2_plus->PKC Activates GLP1_PYY GLP-1 & PYY Secretion Ca2_plus->GLP1_PYY MAPK MAPK Pathway PKC->MAPK Activates Inflammation Modulation of Inflammation MAPK->Inflammation

Caption: Signaling pathway of this compound via the FFAR2 receptor.

Comparative Efficacy of this compound

To evaluate the therapeutic potential of this compound, its pharmacological parameters are compared with those of established drugs in the respective therapeutic areas.

Anti-Inflammatory Potential: this compound vs. NSAIDs

The anti-inflammatory effects of this compound are compared with two widely used NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[6]

CompoundTargetBinding Affinity (Ki)In Vitro Efficacy (IC50)
This compound FFAR2Not ReportedEC50: 0.8 µM (human FFAR2)[4]
Ibuprofen COX-1, COX-2COX-1: ~80% higher affinity than COX-2[7]COX-1: Varies
COX-2: Varies
Celecoxib COX-2~7.7 times higher affinity for COX-2 than COX-1[7]COX-2: Varies

Note: Specific Ki and IC50 values for NSAIDs can vary depending on the experimental conditions.

Metabolic Regulation: this compound vs. GLP-1 Receptor Agonists

The potential of this compound to stimulate GLP-1 and PYY secretion positions it as a potential therapeutic for metabolic disorders like type 2 diabetes and obesity. This effect is compared to the clinical efficacy of two leading GLP-1 receptor agonists, Semaglutide and Tirzepatide. These drugs directly activate the GLP-1 receptor, leading to improved glycemic control and weight loss.[8]

CompoundTargetPreclinical Efficacy (GLP-1 Secretion)Clinical Efficacy (Glycemic Control)Clinical Efficacy (Weight Loss)
This compound FFAR2EC50: Not ReportedNot yet clinically testedNot yet clinically tested
Semaglutide GLP-1 ReceptorEC50: Varies (in vitro cAMP assays)[9]HbA1c Reduction: -1.4% vs. placebo[8]Mean Weight Loss: -3.1 kg vs. placebo[8]
Tirzepatide GLP-1/GIP ReceptorBinding Affinity (Ki): GLP-1R: Varies[10]HbA1c Reduction: -2.1% vs. placebo[8]Mean Weight Loss: -8.5 kg vs. placebo[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic compounds. Below are summaries of key experimental protocols relevant to the assessment of this compound and its comparators.

Radioligand Binding Assay for FFAR2

This assay is used to determine the binding affinity of a compound for the FFAR2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FFAR2 Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled FFAR2 ligand (e.g., ³H-propionate) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of this compound Test_Compound_Prep->Incubate Filter Separate bound and free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Generate competition binding curve and calculate Ki value Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing FFAR2 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet. Finally, resuspend the membranes in a binding buffer.[11]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled FFAR2 ligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[8][12]

Paw_Edema_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Acclimatize Acclimatize rodents (e.g., rats) Group Randomly assign to treatment groups Acclimatize->Group Administer Administer this compound, NSAID, or vehicle Group->Administer Induce Inject carrageenan into the hind paw Administer->Induce Measure Measure paw volume at set time points Induce->Measure Calculate Calculate percent inhibition of edema Measure->Calculate

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory environment for at least one week.[13]

  • Grouping and Dosing: Randomly divide the animals into groups: a control group receiving the vehicle, a positive control group receiving a known NSAID (e.g., indomethacin), and test groups receiving different doses of this compound. Administer the treatments, typically orally or intraperitoneally, a set time before the carrageenan injection.[13]

  • Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[12]

  • Measurement of Paw Volume: Measure the volume of the injected paw at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[12]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the control group.

In Vivo GLP-1 and PYY Secretion Assay

This assay measures the ability of a compound to stimulate the secretion of GLP-1 and PYY in vivo.

Protocol:

  • Animal Preparation: Use fasted, non-anesthetized mice.[14] To prevent the rapid degradation of active GLP-1, administer a dipeptidyl peptidase-4 (DPP-4) inhibitor 30 minutes before the test compound.[14]

  • Compound Administration: Administer this compound or a vehicle control via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at baseline and at various time points after compound administration (e.g., 15, 30, 60, and 120 minutes).[14] Collect the blood in tubes containing a protease inhibitor cocktail to prevent peptide degradation.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Hormone Measurement: Measure the concentrations of total or active GLP-1 and PYY in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.[15]

  • Data Analysis: Plot the plasma concentrations of GLP-1 and PYY over time for each treatment group. Calculate the area under the curve (AUC) to quantify the total hormone secretion.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel dual mechanism of action, targeting both inflammation and metabolic dysregulation through the activation of the FFAR2 receptor. Preclinical data suggest its potential as an anti-inflammatory agent and as a stimulator of incretin hormone secretion.

Direct comparison with existing drugs highlights the need for further investigation. While this compound's in vitro potency is established, its in vivo efficacy and safety profile in relevant disease models need to be thoroughly characterized. Future studies should focus on:

  • Determining the binding affinity (Ki) of this compound for FFAR2 to provide a more direct comparison with other receptor-targeting drugs.

  • Conducting comprehensive preclinical efficacy studies in animal models of inflammatory diseases (e.g., inflammatory bowel disease, arthritis) and metabolic disorders (e.g., type 2 diabetes, obesity).

  • Evaluating the pharmacokinetic and pharmacodynamic properties of this compound to establish a clear dose-response relationship.

  • Investigating the long-term safety and potential for off-target effects.

A thorough understanding of these aspects will be crucial in determining the therapeutic potential of this compound and its positioning relative to current standards of care in both the anti-inflammatory and metabolic disease therapeutic landscapes. The unique mechanism of action of this compound offers the exciting possibility of a single therapeutic agent that can address the interconnected pathologies of inflammation and metabolic dysfunction.

References

A Head-to-Head Comparison of Propionate and (R)-CFMB on Immune Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunomodulatory effects of the short-chain fatty acid propionate and the synthetic GPR43 agonist, (R)-CFMB. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a clear understanding of their respective impacts on immune cells.

Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the known effects of propionate and synthetic GPR43 agonists on various immune cell functions. This data is compiled from multiple experimental studies and provides a quantitative overview for easy comparison.

ParameterPropionateSynthetic GPR43 Agonists (e.g., Compound 187)Key Immune Cell Types Affected
Receptor Activation Agonist for GPR43 and GPR41[1][2][3]Selective agonist/allosteric modulator for GPR43[4][5][6][7]T cells, Macrophages, Neutrophils, Dendritic Cells, Monocytes[1][2][4][5]
T Cell Differentiation Promotes regulatory T cell (Treg) differentiation; Inhibits Th1 and Th17 polarization[8]May enhance Treg suppressive capacityCD4+ T cells
Cytokine Production Reduces pro-inflammatory cytokines (e.g., IFN-γ, IL-17, TNF-α, IL-6)[1]Reduces pro-inflammatory cytokine productionMacrophages, T cells, Monocytes
NF-κB Signaling Inhibits NF-κB activation[5]Potently inhibits NF-κB activation[4][5][6][7]Macrophages, Epithelial cells
Histone Deacetylase (HDAC) Inhibition YesUnlikely; acts via receptor agonismT cells, other immune cells
Anti-inflammatory Efficacy Demonstrates anti-inflammatory effects in various modelsShows potent anti-inflammatory effects, for instance in colitis models[4][5][6][7]Various immune cells involved in inflammatory responses

Note: Data for synthetic GPR43 agonists are based on compounds described as potent and selective for GPR43, which are used here as a surrogate for the uncharacterized "this compound".

Experimental Methodologies

The following sections detail the experimental protocols commonly employed to assess the immunomodulatory effects of compounds like propionate and synthetic GPR43 agonists.

In Vitro Immune Cell Assays
  • Cell Isolation and Culture: Primary immune cells (e.g., T cells, macrophages) are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse tissues (e.g., spleen, bone marrow). Cells are cultured in appropriate media supplemented with growth factors and stimulated with activating agents (e.g., anti-CD3/CD28 for T cells, LPS for macrophages) in the presence or absence of the test compounds.

  • Cytokine Measurement: Supernatants from cell cultures are collected, and cytokine levels (e.g., IL-6, TNF-α, IFN-γ, IL-10) are quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

  • T Cell Proliferation Assay: T cell proliferation is assessed by measuring the incorporation of radioactive thymidine ([³H]-thymidine) or by using fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) that are diluted with each cell division.

  • T Cell Differentiation Assay: Naive CD4+ T cells are cultured under specific polarizing conditions (e.g., Th1, Th17, or Treg-polarizing cytokines) with the test compounds. The differentiation into specific T helper subsets is determined by intracellular staining for key transcription factors (e.g., T-bet for Th1, RORγt for Th17, Foxp3 for Treg) and signature cytokines, followed by flow cytometry analysis.

  • NF-κB Reporter Assay: A common method to assess the activation of the NF-κB signaling pathway.[5] Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Upon stimulation (e.g., with TNF-α), NF-κB activation leads to the expression of luciferase, which can be quantified by measuring luminescence. The inhibitory effect of the test compounds on this pathway can then be determined.

Experimental Workflow for NF-κB Reporter Assay

experimental_workflow_nf_kb start Start transfect Transfect cells with NF-κB luciferase reporter plasmid start->transfect treat Treat cells with This compound or Propionate transfect->treat stimulate Stimulate cells with TNF-α to activate NF-κB treat->stimulate lyse Lyse cells and add luciferase substrate stimulate->lyse measure Measure luminescence lyse->measure end End measure->end

Caption: Workflow of an NF-κB luciferase reporter assay.

Signaling Pathways

Propionate and synthetic GPR43 agonists primarily exert their immunomodulatory effects through the activation of G protein-coupled receptor 43 (GPR43). Upon activation, GPR43 can couple to different G proteins, leading to downstream signaling cascades that ultimately modulate immune cell function.

GPR43 Signaling Pathway

Activation of GPR43 by agonists like propionate or this compound can initiate signaling through two main G protein pathways: Gαi/o and Gαq/11.[5]

  • Gαi/o Pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

  • β-arrestin Recruitment: Ligand binding to GPR43 can also promote the recruitment of β-arrestin proteins, which can mediate G protein-independent signaling and are implicated in the inhibition of the NF-κB pathway.[5]

gpr43_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound / Propionate GPR43 GPR43 Ligand->GPR43 binds Gai Gαi/o GPR43->Gai activates Gaq Gαq/11 GPR43->Gaq activates NFkB_inhibition NF-κB Inhibition (via β-arrestin) GPR43->NFkB_inhibition recruits β-arrestin AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Immune_Modulation Immune Modulation (e.g., ↓ Cytokine Production) cAMP->Immune_Modulation Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Ca2->Immune_Modulation PKC->Immune_Modulation NFkB_inhibition->Immune_Modulation

Caption: GPR43 signaling cascade.

Propionate's Dual Mechanism of Action

Propionate is unique in that it can also modulate immune responses through an intracellular mechanism independent of GPR43, namely the inhibition of histone deacetylases (HDACs). This dual action contributes to its broad immunomodulatory profile.

propionate_dual_action cluster_receptor Receptor-Mediated cluster_intracellular Intracellular Propionate Propionate GPR43 GPR43 Activation Propionate->GPR43 HDAC HDAC Inhibition Propionate->HDAC GPR43_effect ↓ cAMP, ↑ Ca²⁺, NF-κB Inhibition GPR43->GPR43_effect Immune_Modulation Immune Modulation GPR43_effect->Immune_Modulation HDAC_effect ↑ Histone Acetylation, Altered Gene Expression HDAC->HDAC_effect HDAC_effect->Immune_Modulation

Caption: Propionate's dual signaling pathways.

References

Validating the In Vivo Anti-Inflammatory Effects of (R)-CFMB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: The FFA2 Signaling Pathway

(R)-CFMB exerts its anti-inflammatory effects primarily through the activation of FFA2, a G protein-coupled receptor. The binding of this compound to FFA2 initiates a signaling cascade that can modulate inflammatory responses. This pathway is a key area of investigation for the development of new anti-inflammatory drugs.

FFA2 Signaling Pathway cluster_cell Immune Cell R_CFMB This compound FFA2 FFA2 (GPR43) Receptor R_CFMB->FFA2 binds G_protein Gαi/o and Gαq/11 FFA2->G_protein activates Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_protein->Signaling_Cascade initiates NF_kB_Inhibition Inhibition of NF-κB Pathway Signaling_Cascade->NF_kB_Inhibition Anti_inflammatory_Effects Anti-inflammatory Effects (↓ Pro-inflammatory Cytokines) NF_kB_Inhibition->Anti_inflammatory_Effects

Caption: FFA2 Signaling Pathway.

In Vivo Models for Assessing Anti-Inflammatory Effects

Several established in vivo models are utilized to evaluate the efficacy of anti-inflammatory compounds. While specific data for this compound in these models is limited, the following protocols are standard in the field.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is a widely used model for inflammatory bowel disease (IBD).

Experimental Workflow:

DSS-Induced Colitis Workflow start Acclimatization of Mice treatment_groups Divide into Treatment Groups (Vehicle, this compound, Positive Control) start->treatment_groups dss_administration Administer DSS in Drinking Water (e.g., 2-3% for 5-7 days) treatment_groups->dss_administration daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_administration->daily_monitoring euthanasia Euthanasia and Sample Collection daily_monitoring->euthanasia analysis Analysis: - Colon Length and Weight - Histological Scoring - Myeloperoxidase (MPO) Assay - Cytokine Profiling (e.g., TNF-α, IL-6) euthanasia->analysis

Assessing the Translational Relevance of (R)-CFMB: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the translational relevance of (R)-CFMB, a selective agonist for the Free Fatty Acid Receptor 2 (FFAR2). By objectively comparing its performance with alternative FFAR2 agonists and providing supporting experimental data, this guide aims to inform preclinical and clinical research strategies targeting this important G-protein coupled receptor.

This compound has emerged as a key tool compound for elucidating the physiological roles of FFAR2, a receptor implicated in a range of metabolic and inflammatory diseases. Its translational potential lies in its ability to modulate immune responses and gut hormone secretion, offering therapeutic avenues for conditions such as inflammatory bowel disease (IBD) and metabolic disorders. This guide synthesizes available data on this compound's mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.

Comparative Performance of FFAR2 Agonists

The efficacy of this compound is best understood in the context of other FFAR2 agonists. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other commonly used FFAR2 agonists, highlighting their potency on human and rat FFAR2.

CompoundReceptor TargetEC50 (µM)Reference
This compound human FFAR20.8[1]
rat FFAR20.2[1]
Acetatehuman FFAR2~500[2]
Propionatehuman FFAR2~500[2]
Butyratehuman FFAR2~500[2]
4-CMTBhuman FFAR2-[3]
GSK137647human FFAR4-[4]

Mechanism of Action and Signaling Pathways

This compound functions as a selective agonist for FFAR2, a G-protein coupled receptor that plays a crucial role in sensing short-chain fatty acids (SCFAs) produced by the gut microbiota. FFAR2 activation by this compound triggers downstream signaling cascades that are critical for its therapeutic effects.

FFAR2 Signaling Cascade

FFAR2 is unique in its ability to couple to two distinct G-protein families: Gαq/11 and Gαi/o. This dual coupling allows for a nuanced and context-dependent cellular response to FFAR2 activation.[3][5][6]

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many cellular processes, including hormone secretion.

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate various cellular functions, including inflammation and metabolism.

Below is a diagram illustrating the FFAR2 signaling pathway upon activation by an agonist like this compound.

FFAR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_CFMB This compound FFAR2 FFAR2 R_CFMB->FFAR2 Binds Gq11 Gαq/11 FFAR2->Gq11 Activates Gi_o Gαi/o FFAR2->Gi_o Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase Gi_o->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream_Gi Downstream Effects (e.g., Anti-inflammatory) cAMP->Downstream_Gi Downstream_Gq Downstream Effects (e.g., Hormone Secretion) Ca2->Downstream_Gq PKC->Downstream_Gq

FFAR2 Signaling Pathway
FFAR2-FFAR3 Heteromerization: A New Layer of Complexity

Recent research has revealed that FFAR2 can form heterodimers with FFAR3, another SCFA receptor. This interaction leads to a unique signaling profile that is distinct from that of the individual receptors (homomers).[2][7][8] The FFAR2-FFAR3 heteromer exhibits enhanced cytosolic Ca2+ signaling compared to the FFAR2 homomer and gains the ability to induce p38 phosphorylation, a pathway not activated by either homomer alone.[2][7][8] This finding has significant implications for the translational relevance of this compound, as the cellular context and the relative expression of FFAR2 and FFAR3 could dictate the ultimate biological response.

The following diagram illustrates the workflow for investigating FFAR2-FFAR3 heteromerization and its distinct signaling.

FFAR2_FFAR3_Heteromerization_Workflow cluster_cell_prep Cell Line Preparation cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation HEK293 HEK293 Cells Transfection Transfect with FFAR2 and/or FFAR3 constructs HEK293->Transfection PLA Proximity Ligation Assay (PLA) (Detects heteromerization) Transfection->PLA Ca_Assay Calcium Mobilization Assay Transfection->Ca_Assay cAMP_Assay cAMP Assay Transfection->cAMP_Assay p38_Assay p38 Phosphorylation Assay (Western Blot/ELISA) Transfection->p38_Assay Comparison Compare signaling of homomers vs. heteromer PLA->Comparison Ca_Assay->Comparison cAMP_Assay->Comparison p38_Assay->Comparison Conclusion Determine unique signaling properties of the heteromer Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of (R)-CFMB: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-CFMB, a chiral phosphine ligand, requires careful handling and disposal to ensure laboratory safety and environmental compliance. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound and associated contaminated materials.

Adherence to institutional and local regulations for hazardous waste management is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for the disposal of similar chemical compounds, including other chiral phosphine ligands and fluorinated organic molecules.

Summary of Key Safety and Handling Information

Before beginning any work with this compound, it is crucial to handle the compound within a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE). The stability of phosphine ligands can be influenced by their steric and electronic properties. Tertiary phosphines, for example, are susceptible to oxidation, forming phosphine oxides, particularly when exposed to air.

Hazard CategoryPrecautionary Measures & First Aid
Inhalation May cause respiratory irritation. Move to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Avoid contact. In case of contact, wash the affected area with soap and water.
Eye Contact Wear safety glasses or goggles. If contact occurs, flush eyes with water and seek medical attention if irritation persists.
Ingestion Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.
Flammability Combustible. Store away from ignition sources.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Unused or Expired this compound: Keep the compound in its original, tightly sealed container. The container must be clearly labeled as "Hazardous Waste: this compound".

  • Contaminated Solids: This includes items such as gloves, weighing paper, pipette tips, and contaminated silica gel.

    • Collect these materials in a designated, leak-proof hazardous waste container lined with a chemical-resistant bag.

    • Label the container clearly as "Hazardous Waste: Solid this compound Contaminated Debris".

  • Contaminated Liquids: This includes reaction mixtures, washings, and solutions containing this compound.

    • Collect all liquid waste in a sealable, shatter-resistant container.

    • The container must be labeled with "Hazardous Waste: Liquid this compound," along with the names of all solvents and other chemical constituents and their approximate concentrations.

    • Never pour this compound waste down the drain.[1]

2. Waste Storage:

  • Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure containers are kept closed to prevent the release of vapors.

  • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.

3. Decontamination of Glassware and Equipment:

  • Thoroughly rinse any reusable glassware or equipment that has come into contact with this compound with an appropriate organic solvent (e.g., acetone, ethanol).

  • Collect the initial rinsate as hazardous liquid waste.

  • After the initial rinse, wash the glassware according to standard laboratory procedures.

4. Request for Disposal:

  • Follow your institution's established procedures for chemical waste pickup. This typically involves contacting your Environmental Health and Safety (EH&S) department.

  • Ensure all waste containers are properly labeled and sealed before pickup. The waste must be disposed of through an approved waste disposal plant.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid unused_product Unused/Expired This compound waste_type->unused_product Unused Product collect_solid Collect in Lined, Sealed Container solid_waste->collect_solid collect_liquid Collect in Sealable, Resistant Container liquid_waste->collect_liquid keep_original Keep in Original Container unused_product->keep_original label_solid Label: 'Solid this compound Contaminated Debris' collect_solid->label_solid store_waste Store in Designated Hazardous Waste Area label_solid->store_waste label_liquid Label: 'Liquid this compound Waste' + Contents collect_liquid->label_liquid label_liquid->store_waste label_original Label: 'Waste this compound' keep_original->label_original label_original->store_waste ehs_pickup Arrange for EH&S Waste Pickup store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling (R)-CFMB

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "(R)-CFMB" is not publicly available. The following guidance is based on the assumption that this compound is a potent, halogenated aromatic research chemical. This information is intended for researchers, scientists, and drug development professionals and should supplement a thorough, compound-specific risk assessment and the official SDS if available.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to potent research compounds like this compound, which may present inhalation, dermal, and ocular hazards. The required level of PPE depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder or solution).

Table 1: Recommended Personal Protective Equipment for Various Laboratory Activities

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges.[1] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., two pairs of nitrile gloves).[2] - Disposable sleeves.High risk of aerosolization and inhalation of potent powders.[2] Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.
Solution Preparation - Chemical fume hood or other certified ventilated enclosure.[3] - Lab coat. - Chemical splash goggles or safety glasses with side shields.[4][5] - Chemical-resistant gloves (refer to Table 2).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[2] Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound (refer to Table 2).Focuses on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.

Table 2: Glove Selection Guide for Halogenated Aromatic Compounds

The proper selection of glove material is critical for preventing dermal exposure. Nitrile gloves offer good resistance to some solvents but may not be suitable for extended contact with halogenated hydrocarbons.[6][7] Always consult the glove manufacturer's compatibility chart for specific chemicals.

Glove MaterialSuitability for Halogenated & Aromatic SolventsAdvantages & Disadvantages
Viton® Excellent Exceptional resistance to chlorinated and aromatic solvents; good resistance to cuts and abrasions, but can be expensive.[4]
Polyvinyl Alcohol (PVA) Excellent Excellent protection from aromatic and chlorinated solvents.[4] Cannot be used in water-based solutions.[4]
Butyl Rubber Poor Does not perform well with aliphatic and aromatic hydrocarbons and halogenated solvents.[8]
Neoprene Poor Poor for halogenated and aromatic hydrocarbons.[9]
Nitrile Poor to Fair Generally not recommended for extended use with chlorinated solvents.[8] Suitable for incidental contact and splash protection only; must be changed immediately upon contact.[7]

This chart is for general reference only. Onsite testing of gloves is recommended to determine safe usage parameters.[10]

Operational Plan: Safe Handling Procedures

A systematic approach is essential for safely handling potent compounds like this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep1 Review SDS and Conduct Risk Assessment prep2 Prepare Work Area: - Certify Fume Hood - Decontaminate Surfaces - Prepare Spill Kit prep1->prep2 prep3 Don Appropriate PPE (as per Table 1) prep2->prep3 exp1 Perform Experiment in Containment Device (e.g., Fume Hood) prep3->exp1 Proceed with caution clean1 Decontaminate Equipment and Work Surfaces exp1->clean1 Experiment complete clean2 Doff PPE Correctly to Avoid Contamination clean1->clean2 clean3 Segregate and Label All Hazardous Waste clean2->clean3

Safe Handling Workflow for this compound.

Experimental Protocols:

  • Engineering Controls: All work with this compound, especially when handling the solid form, must be conducted in a properly functioning chemical fume hood, a ventilated balance enclosure, or a glove box.[3][11] These engineering controls are the primary defense against inhalation exposure.

  • Minimizing Contamination: Use disposable liners on work surfaces to facilitate cleanup. When weighing, use a "weighing boat" or similar container to prevent contamination of the balance.

  • Personal Hygiene: Always wash hands thoroughly after removing gloves and before leaving the laboratory.[3] Avoid touching common surfaces like doorknobs, phones, or keyboards with gloved hands.[12]

  • Spill Response: In case of a spill, evacuate the immediate area and alert others. For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, evacuate the laboratory and contact the institutional safety office.[13]

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety. Halogenated organic compounds require specific disposal procedures.

Table 3: Waste Disposal Guidelines for this compound

Waste TypeDisposal ProcedureRationale
Solid Waste (Contaminated gloves, weigh boats, paper towels, etc.)- Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Label as "Halogenated Organic Waste" and specify "this compound".To prevent the release of the compound and ensure proper handling by waste management personnel. All disposable items that have come into contact with the compound should be considered contaminated.[2]
Liquid Waste (Solutions containing this compound)- Collect in a sealed, leak-proof, and clearly labeled container.[13] - Segregate from non-halogenated organic waste.[14][15][16] - Label with "Hazardous Waste," "Halogenated Organic Solvents," and list all chemical components and their approximate concentrations.[13]Halogenated and non-halogenated solvents undergo different disposal treatments.[15] Improper mixing increases disposal costs and environmental risks.[15][17] Never dispose of organic solvents down the drain.[16]
Sharps Waste (Contaminated needles, scalpels, etc.)- Place in a designated, puncture-resistant sharps container. - Label the container with "Hazardous Waste" and the chemical contaminant.To prevent physical injury and chemical exposure to laboratory and waste management personnel.

By adhering to these safety and logistical protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.